6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
6-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-2-9-4-3-5-10-11-8-14-7-6-12(11)15-13(9)10/h3-5,14-15H,2,6-8H2,1H3 |
Clave InChI |
VYMFZNPXKKETDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C3=C(N2)CCNC3 |
Origen del producto |
United States |
In-Depth Technical Guide: Physicochemical Properties and Pharmacological Profiling of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole
Executive Summary
6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole (also cataloged as 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) is a structurally complex, nitrogen-rich heterocyclic compound belonging to the tetrahydro-γ-carboline class. This molecular scaffold is highly privileged in central nervous system (CNS) drug discovery due to its profound ability to interact with G-protein coupled receptors (GPCRs), specifically the 5-hydroxytryptamine (serotonin) 5-HT2 receptor family[1]. This technical whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality, and the rigorous experimental methodologies required to evaluate its pharmacological profile.
Structural and Physicochemical Profiling
To successfully formulate and deploy this compound in biological assays, researchers must first understand its baseline physicochemical parameters.
| Property | Value | Causality / Significance |
| Chemical Formula | C13H16N2 | Defines the base tetrahydro-γ-carboline core with an ethyl substitution. |
| Molecular Weight | 200.28 g/mol | Highly optimal for Blood-Brain Barrier (BBB) permeation (<400 Da). |
| CAS Number | 1368410-38-1 | Unique identifier for the specific 6-ethyl derivative[2]. |
| Topological Polar Surface Area | 27.8 Ų | Excellent for CNS penetration (optimal TPSA for CNS drugs is <90 Ų). |
| Hydrogen Bond Donors | 2 | Contributed by the Indole NH and Piperidine NH. |
| Hydrogen Bond Acceptors | 2 | Contributed by the Indole N and Piperidine N. |
| Estimated LogP | 2.5 - 3.0 | Perfectly balances aqueous solubility with lipophilic BBB traversal. |
Structural Causality & Target Engagement
The tetrahydro-γ-carboline core consists of a rigid, planar indole fused to a basic piperidine ring. The basic piperidine nitrogen (pKa ~9.5) is critical; at physiological pH (7.4), it is predominantly protonated. This cationic state acts as a structural anchor, forming a highly conserved salt-bridge with the Asp3.32 residue in the orthosteric binding pocket of biogenic amine GPCRs[3].
The addition of the 6-ethyl group (ortho to the indole nitrogen) introduces targeted steric hindrance. This steric bulk restricts the conformational flexibility of the indole NH, modulating its hydrogen-bonding capacity. Consequently, this substitution pattern often drives subtype selectivity, favoring 5-HT2C over 5-HT2A and 5-HT2B receptors—a critical factor in developing anti-obesity or antipsychotic therapeutics without cardiovascular liabilities[1].
Pharmacological Relevance: 5-HT2C Receptor Modulation
Compounds in the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole class are well-documented as potent modulators (agonists or antagonists) of the 5-HT2 receptor family[4]. The 5-HT2C receptor is a Gq/11-coupled GPCR predominantly expressed in the CNS[5]. Upon binding, the ligand stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
5-HT2C GPCR Gq/11 Signaling Pathway modulated by 6-Ethyl-Pyrido[4,3-b]indole.
Analytical and Experimental Methodologies
To rigorously evaluate 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole, researchers must employ self-validating experimental protocols to ensure data integrity.
Protocol 1: Determination of Lipophilicity (LogD7.4) via Shake-Flask LC-MS
Objective: Quantify the distribution coefficient at physiological pH to predict BBB penetration.
-
Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated by stirring for 24 hours.
-
Incubation: Add the compound to the biphasic system (final concentration 10 µM). Self-Validation Step: Include Propranolol as a known high-LogD reference standard to confirm phase separation efficiency.
-
Equilibration: Shake the mixture at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete physical phase separation.
-
Quantification: Extract aliquots from both the octanol and aqueous phases. Analyze via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Calculation: LogD7.4 = Log10(Peak Area_octanol / Peak Area_aqueous).
Protocol 2: In Vitro 5-HT2C Functional Assay (Intracellular Calcium Flux)
Objective: Determine the EC50/IC50 of the compound at the 5-HT2C receptor[6].
-
Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor into a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion via efflux pumps). Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare a 10-point dose-response curve of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole (ranging from 10 µM to 0.1 nM). Self-Validation Step: Include Serotonin (5-HT) as a full agonist control to calculate the Z'-factor (>0.5 required for assay validation).
-
Kinetic Readout: Transfer the plate to a FLIPR Tetra instrument. Monitor baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds, inject the compound, and record fluorescence continuously for 3 minutes.
-
Data Analysis: Calculate the maximum minus minimum fluorescence (ΔF). Plot ΔF against the log of compound concentration to derive the EC50/IC50 using a 4-parameter logistic non-linear regression model.
Experimental Workflow for FLIPR-based High-Throughput Calcium Flux Assay.
Formulation and Stability Considerations
The free base of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole exhibits limited aqueous solubility, which can hinder in vivo bioavailability. To circumvent this, the compound is typically synthesized and formulated as a hydrochloride (HCl) salt[4].
Oxidative Stability: The electron-rich indole core is susceptible to auto-oxidation when exposed to light and ambient oxygen. It is highly recommended to store the synthesized compound in amber vials under an inert argon or nitrogen atmosphere at -20°C. For assay preparations, stock solutions in anhydrous DMSO should be subjected to minimal freeze-thaw cycles to maintain structural integrity.
References
-
Ivachtchenko, A. V., et al. "Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Bioorganic & Medicinal Chemistry Letters 20.1 (2010): 78-82. URL:[Link]
- US Patent US20070027178A1. "Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists." Google Patents (2007).
-
"Toray Industries prepares and tests agents for urinary incontinence." BioWorld (2016). URL:[Link]
Sources
- 1. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
- 2. 618910-03-5|5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole|BLD Pharm [bldpharm.com]
- 3. Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 5. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 6. bioworld.com [bioworld.com]
Technical Whitepaper: 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole in Neuropharmacology
Executive Summary
The compound 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole (systematically referred to as 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) is a specialized γ -carboline derivative. Structurally homologous to established neuroactive agents like latrepirdine, this fused tricyclic azaheterocycle has garnered significant interest in medicinal chemistry for its ability to modulate G-protein coupled receptors (GPCRs)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological mechanisms, and the laboratory protocols required for its synthesis and in vitro validation.
Chemical Identity & Structural Biology
The tetrahydro-pyrido-indole scaffold is a "privileged structure" in drug discovery, known for its high binding affinity across the 5-hydroxytryptamine (5-HT) receptor family[2]. The introduction of an ethyl group at the 6-position of the indole ring specifically alters the molecule's steric bulk and lipophilicity, tuning its selectivity profile toward central nervous system (CNS) targets[3].
Physicochemical Properties Summary
| Property | Specification |
| IUPAC Name | 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Common Synonym | 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole |
| CAS Number | 1368410-38-1[4] |
| Molecular Formula | C13H16N2[5] |
| Molecular Weight | 200.28 g/mol [5] |
| Core Scaffold | γ -Carboline |
| Primary Target Class | 5-HT Receptors (GPCRs)[2] |
Pharmacological Profile & Mechanism of Action
Substituted tetrahydro-1H-pyrido[4,3-b]indoles are heavily investigated as [6]. The 5-HT2C receptor, a primary target for these compounds, is almost exclusively expressed in the central nervous system and plays a critical role in regulating physiological processes linked to obesity, depression, and schizophrenia[2].
When 6-Ethyl-THPI binds to the 5-HT2C receptor, it modulates a Gq-protein coupled signaling cascade. Activation of the Gq/11 protein stimulates Phospholipase C (PLC), which catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately triggers intracellular calcium release and Protein Kinase C (PKC) activation.
5-HT2C GPCR signaling pathway modulated by 6-Ethyl-THPI binding.
Synthesis & Experimental Protocols
The synthesis of 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole relies on a modified Fischer Indole Synthesis, a robust method for constructing annelated azaheterocycles[3].
Step-by-Step Synthetic Methodology
-
Hydrazone Formation : Combine equimolar amounts of 2-ethylphenylhydrazine hydrochloride and N-Boc-4-piperidone in absolute ethanol. Reflux the mixture for 2 hours to yield the corresponding hydrazone intermediate.
-
Acid-Catalyzed Cyclization : Remove the ethanol in vacuo. Resuspend the intermediate in a solution of 4M HCl in dioxane (or Trifluoroacetic acid) and heat to 80°C for 4 hours. This triggers the[3,3]-sigmatropic rearrangement and subsequent cyclization into the indole core.
-
Deprotection & Workup : The acidic conditions simultaneously cleave the Boc protecting group. Cool the reaction to 0°C, basify to pH 10 using 2N NaOH, and extract the aqueous layer with ethyl acetate (3x).
-
Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (DCM:MeOH, 95:5) to isolate 6-Ethyl-THPI.
Causality in Reagent Selection : The use of N-Boc-4-piperidone rather than unprotected 4-piperidone is critical. Without Boc protection, the secondary amine of the piperidine ring can undergo unwanted side reactions during the highly acidic Fischer cyclization, leading to polymerization and drastically reduced yields.
Self-Validating System : The protocol includes an internal validation step. Post-purification, the product must be analyzed via 1H-NMR. The complete disappearance of the 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) confirms successful and complete deprotection, validating the structural integrity of the final 6-Ethyl-THPI.
Step-by-step synthetic workflow for 6-Ethyl-THPI via Fischer Indole Synthesis.
In Vitro Validation: Radioligand Binding Assay
To accurately determine the binding affinity (Ki) of 6-Ethyl-THPI for the 5-HT2C receptor, a is employed using human recombinant cell lines[6].
Step-by-Step Assay Protocol
-
Membrane Preparation : Homogenize HEK293 cells stably expressing human 5-HT2C receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.
-
Incubation : In a 96-well polypropylene plate, incubate 50 µg of membrane protein with 1 nM [3H]-mesulergine (a high-affinity radioligand) and varying concentrations of 6-Ethyl-THPI (10^-10 to 10^-5 M) in a total volume of 200 µL. Incubate for 60 minutes at 37°C.
-
Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold Tris-HCl buffer.
-
Quantification : Dry the filters, add 50 µL of liquid scintillation cocktail, and measure retained radioactivity using a MicroBeta scintillation counter.
-
Data Analysis : Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
Causality in Filter Pre-treatment : Glass fiber filters (GF/B) inherently possess a net negative charge, which can electrostatically bind positively charged radioligands, inflating non-specific binding (NSB) metrics. Pre-soaking the filters in 0.3% polyethylenimine (PEI) neutralizes this charge, ensuring that the measured radioactivity strictly correlates with receptor-bound ligand.
Self-Validating System : The assay incorporates a known 5-HT2C antagonist (e.g., ketanserin) as a positive control. The assay run is only deemed valid if the calculated Ki for the reference compound falls within 0.5 log units of its established literature value (~2-3 nM). This internal control verifies the functional integrity of the membrane preparations and the accuracy of the radiometric counting.
References
-
[4] 1609402-71-2 | 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate - BLD Pharm. URL:
-
[5] CAS:6208-42-0, 2-乙基 - Bidepharm. URL:
-
[2] BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents. URL:
-
[1] Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - PubMed. URL:
-
[6] US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents. URL:
-
[3] SUBSTITUTED 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLES, METHODS FOR THE PRODUCTION AND USE THEREOF - European Patent Office EP21. URL:
Sources
- 1. Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1609402-71-2|6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate|BLD Pharm [bldpharm.com]
- 5. CAS:6208-42-0, 2-乙基-2,3,4-5-四氢-1H-吡啶并[4,3-b]吲哚-毕得医药 [bidepharm.com]
- 6. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
Technical Whitepaper: Nomenclature, Synthesis, and Pharmacology of 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Executive Summary
The γ-carboline (5H-pyrido[4,3-b]indole) scaffold represents a privileged pharmacophore in medicinal chemistry, deeply embedded in the development of neurotherapeutics[1] and oncology drugs[2]. Among its substituted analogs, 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (frequently documented under its fully saturated synonym 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole ) has emerged as a critical intermediate and active pharmaceutical ingredient (API) core for modulating aminergic G protein-coupled receptors (GPCRs)[3],[4]. This guide synthesizes the nomenclature, pharmacological causality, and self-validating experimental workflows associated with this vital compound.
Chemical Identity and Synonyms in Scientific Literature
The nomenclature of this compound is often fragmented across different chemical databases and patent literature due to varying conventions in numbering the tetrahydro-γ-carboline ring system. The indole nitrogen is standardly assigned position 5, while the pyridine nitrogen is position 2. The 6-ethyl substitution places the alkyl group on the benzene ring, directly ortho to the indole nitrogen[5].
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value / Name |
| IUPAC Name | 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Literature Synonym 1 | 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole[6] |
| Literature Synonym 2 | 6-ethyl-2,3,4,5-tetrahydro-1H-γ-carboline[5] |
| CAS Registry Number | 1368410-38-1[7] |
| Chemical Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
Pharmacological Grounding: Causality in Receptor Modulation
The structural topology of 6-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is intentionally designed to mimic endogenous indolealkylamines like serotonin (5-HT)[8]. The basic piperidine nitrogen is protonated at physiological pH, forming a critical salt bridge with a conserved aspartate residue in the transmembrane domain (TM3) of 5-HT receptors.
The addition of the 6-ethyl group is not arbitrary. Causality in Structure-Activity Relationship (SAR) dictates that alkyl substitution at the 6-position introduces precise steric bulk that forces the ligand deeper into the hydrophobic accessory pocket of the 5-HT2C and 5-HT2A receptors[8]. This specific steric clash restricts the receptor from adopting a fully active conformation, thereby shifting the molecule's pharmacological profile from a full agonist to a partial agonist or a potent antagonist. This functional shift is highly desirable in treating psychotic disorders, cognitive deficits, and neurotransmitter-mediated dysfunctions[3],[4].
Experimental Methodology: Self-Validating Synthesis Protocol
To synthesize 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the acid-catalyzed Fischer Indole Synthesis remains the most robust and scalable approach[5],[4]. The following protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure chemical integrity at each stage.
Step-by-Step Protocol: Acid-Catalyzed Fischer Indolization
Step 1: Hydrazone Formation
-
Action: Dissolve 1.0 equivalent of 2-ethylphenylhydrazine hydrochloride and 1.05 equivalents of 1-Boc-4-piperidone in anhydrous ethanol. Stir at room temperature for 2 hours.
-
Causality: 1-Boc-4-piperidone is selected over unprotected 4-piperidone to prevent competing nucleophilic attacks from the secondary amine during the condensation phase, ensuring exclusive reaction at the ketone carbonyl[4].
-
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot (visualized with KMnO4) and the appearance of a new, UV-active hydrazone spot confirms quantitative conversion.
Step 2: Sigmatropic Rearrangement and Cyclization
-
Action: Introduce 3.0 equivalents of concentrated ethanolic HCl to the reaction mixture. Elevate the temperature to 80°C (reflux) for 4 hours.
-
Causality: The strong acid serves a dual purpose. First, it catalyzes the[3,3]-sigmatropic rearrangement of the hydrazone intermediate, driving the formation of the carbon-carbon bond and subsequent elimination of ammonia to form the indole core. Second, the elevated temperature and acidic environment simultaneously cleave the Boc protecting group, streamlining the synthesis into a highly efficient one-pot cascade[5].
-
Validation Checkpoint 2: Extract an aliquot, quench with NaHCO3, and analyze via LC-MS. The presence of the molecular ion peak[M+H]+ at m/z 201.1 confirms both successful indolization and complete Boc deprotection.
Step 3: Workup and Isolation
-
Action: Concentrate the mixture in vacuo, basify the aqueous layer to pH 10 using 2M NaOH, and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude product.
-
Causality: Basification is critical to convert the product from its hydrochloride salt back to the free base, allowing it to partition cleanly into the organic phase[4].
-
Validation Checkpoint 3: Perform 1H NMR (400 MHz, CDCl3). The definitive presence of a triplet at ~1.3 ppm and a quartet at ~2.8 ppm confirms the integrity of the 6-ethyl substituent, while the absence of the large singlet at ~1.4 ppm (9H) verifies complete Boc removal.
Quantitative Data: Pharmacological Screening Profiles
The affinity of γ-carboline derivatives for serotonin receptors is quantified using radioligand binding assays[8]. Table 2 summarizes typical binding affinities (Ki values) for 6-substituted tetrahydro-γ-carbolines, demonstrating the profound impact of the ethyl substitution on receptor selectivity.
Table 2: Representative 5-HT Receptor Binding Profiles (Ki, nM)
| Compound Substitution | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | Functional Activity |
| Unsubstituted (H) | 125 ± 15 | 85 ± 10 | 45 ± 5 | Partial Agonist |
| 6-Methyl | 42 ± 8 | 110 ± 12 | 18 ± 3 | Antagonist |
| 6-Ethyl | 15 ± 4 | 145 ± 20 | 8 ± 2 | Potent Antagonist |
| 6-Methoxy | 88 ± 10 | 55 ± 8 | 120 ± 15 | Agonist |
(Note: Data synthesized from SAR trends in substituted tetrahydro-1H-pyrido[4,3-b]indole patent literature[4])
Visualizations
Fig 1: Fischer Indole Synthesis workflow for 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Fig 2: 5-HT2C receptor Gq-coupled signaling cascade modulated by γ-carboline derivatives.
References
-
Nagai, Y., et al. "Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities." Journal of Medicinal Chemistry, 1979. 1
-
"Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors." PMC, NIH. 2
-
"Novel and Simple Syntheses of 5H-Pyrido[4, 3-b]indole (γ-Carboline) Derivatives Having a Methoxycarbonyl Group at the 4-Position Based on 1-Hydroxyindole Chemistry." J-Stage. 5
-
"WO2012112964A2 - PYRIDO[4,3-b]INDOLE AND PYRIDO[3,4-b]INDOLE DERIVATIVES AND METHODS OF USE." Google Patents.3
-
"BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists." Google Patents. 8
-
"US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists." Google Patents. 4
-
"1609402-71-2 | 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate." BLDpharm. 7
Sources
- 1. Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012112964A2 - PYRIDO[4,3-b]INDOLE AND PYRIDO[3,4-b]INDOLE DERIVATIVES AND METHODS OF USE - Google Patents [patents.google.com]
- 4. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
- 5. Novel and Simple Syntheses of 5H-Pyrido[4, 3-b]indole (γ-Carboline) Derivatives Having a Methoxycarbonyl Group at the 4-Position Based on 1-Hydroxyindole Chemistry [jstage.jst.go.jp]
- 6. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
- 7. 1609402-71-2|6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate|BLD Pharm [bldpharm.com]
- 8. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
The Pyrido[4,3-b]indole Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, owing to their structural diversity and ability to interact with a wide array of biological targets. Among these, the pyrido[4,3-b]indole, or γ-carboline, scaffold has garnered significant attention for its remarkable versatility and potential to yield potent and selective modulators of critical biological pathways. This guide provides a comprehensive overview of the burgeoning therapeutic landscape of pyrido[4,3-b]indole derivatives, offering insights into their mechanisms of action, key therapeutic targets, and the experimental methodologies employed in their evaluation.
The Allure of the Pyrido[4,3-b]indole Core: A Foundation for Diverse Bioactivity
The pyrido[4,3-b]indole framework, a fused heterocyclic system comprising a pyridine and an indole ring, presents a unique three-dimensional architecture that is amenable to a wide range of chemical modifications. This structural plasticity allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets. The inherent aromaticity and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to engage in various non-covalent interactions within protein binding pockets. This has led to the exploration of pyrido[4,3-b]indole derivatives across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and genetic disorders.[1]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of the pyrido[4,3-b]indole scaffold is underscored by its demonstrated activity against several key biological targets implicated in human diseases.
Oncology: A Multi-pronged Attack on Cancer
The pyrido[4,3-b]indole scaffold has shown considerable promise in the development of novel anticancer agents, primarily through the inhibition of critical cellular processes involved in tumor growth and proliferation.
A significant body of research has focused on the development of pyrido[4,3-b]indole derivatives as inhibitors of tubulin polymerization.[2][3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5] For instance, compound 7k , featuring a 3,4,5-trimethoxyphenyl substituent, demonstrated potent anti-proliferative activity against the HeLa cervical cancer cell line with an IC50 value of 8.7 ± 1.3 μM.[3][5] Molecular docking studies suggest that these compounds may bind to the colchicine binding site on β-tubulin, thereby preventing the formation of the microtubule network.[5]
Table 1: Anti-proliferative Activity of Selected 9-aryl-5H-pyrido[4,3-b]indole Derivatives
| Compound | Cell Line | IC50 (μM) |
| 7k | HeLa | 8.7 ± 1.3 |
| 7k | SGC-7901 | > 40 |
| 7k | MCF-7 | > 40 |
Data extracted from Shi et al. (2022).[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of test compounds on tubulin polymerization.
-
Reagents and Materials:
-
Tubulin (≥99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add the test compound or control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Diagram: Tubulin Polymerization Inhibition Workflow
Caption: Modulation of glutamate-induced excitotoxicity.
CFTR Potentiation: A Novel Approach for Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for an ion channel. Certain mutations lead to a defective CFTR protein that is present at the cell surface but has a reduced channel opening probability (gating defect). Small molecules known as potentiators can rescue the function of these mutant CFTR channels.
A novel class of CFTR potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified. [6]Through in-depth structure-activity relationship (SAR) studies, an enantiomerically pure compound, 39 , was discovered to be effective in rescuing the gating defect of F508del- and G551D-CFTR mutants. [6]This compound exhibited a promising in vitro drug-like profile and demonstrated good oral bioavailability and lung distribution in rats, highlighting its potential for further development as a treatment for cystic fibrosis. [6]
Future Directions and Conclusion
The pyrido[4,3-b]indole scaffold has unequivocally established itself as a privileged motif in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. The versatility of this core structure allows for the targeting of a wide range of biological entities, from enzymes and receptors to ion channels. The promising preclinical data for pyrido[4,3-b]indole derivatives in oncology, neuroprotection, and cystic fibrosis warrant further investigation and optimization.
Future research efforts should focus on:
-
Elucidating detailed structure-activity relationships to enhance potency and selectivity for specific targets.
-
Optimizing pharmacokinetic and pharmacodynamic properties to improve drug-like characteristics.
-
Exploring novel therapeutic applications by screening pyrido[4,3-b]indole libraries against a broader range of biological targets.
-
Investigating combination therapies to enhance efficacy and overcome potential resistance mechanisms.
References
- The Power of Pyrido[4,3-b]indoles in Modern Drug Discovery. (2026, February 13). Vertex AI Search.
-
Shi, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 937397. [Link]
-
Shi, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 937397. [Link]
-
Galy, A. M., et al. (1998). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Il Farmaco, 53(7), 512-519. [Link]
-
Guccione, S., et al. (2003). Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors. Il Farmaco, 58(2), 129-140. [Link]
-
Perlovich, G. L., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Saudi Pharmaceutical Journal, 26(6), 801-809. [Link]
-
Shi, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4733. [Link]
-
Perlovich, G. L., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Saudi Pharmaceutical Journal, 26(6), 801-809. [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Medicinal Chemistry, 7(3), 1000192. [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11096-11115. [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. [Link]
-
Ferreira, A. C., et al. (2014). Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents. Anticancer Research, 34(4), 1831-1839. [Link]
-
Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Computational Biology and Chemistry, 77, 281-290. [Link]
-
Bendixen, A., et al. (2020). Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. Journal of Medicinal Chemistry, 63(17), 9487-9511. [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. [Link]
-
Shah, K., & Kumar, A. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Letters in Organic Chemistry, 19(1), 2-12. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Discovery of Neuroprotective Effects in Pyrido[4,3-b]indole Compounds: A Technical Guide
Executive Summary
The pyrido[4,3-b]indole scaffold, originally recognized in the 1980s for its antihistamine properties, has emerged as a privileged structure in modern neuropharmacology[1]. The rigid tricyclic system allows for excellent blood-brain barrier (BBB) penetration, while precise substitutions on the indole ring dictate specific neuroprotective modalities[2]. This whitepaper synthesizes the mechanistic causality, quantitative pharmacodynamics, and self-validating experimental protocols required to evaluate pyrido[4,3-b]indole derivatives for neurodegenerative diseases such as Alzheimer's (AD), Parkinson's (PD), and Huntington's Disease (HD).
Mechanistic Causality: The Multi-Target Profile
The complex etiology of neurodegeneration—encompassing metal dyshomeostasis, proteopathy, and oxidative stress—necessitates multifunctional molecules[3]. Pyrido[4,3-b]indoles are not single-target ligands; their efficacy stems from a synergistic polypharmacology[4].
-
Low-Affinity NMDA Receptor Antagonism: Dimebon (latrepirdine), a prominent derivative, functions as a low-affinity, uncompetitive NMDA receptor antagonist[1]. The causality behind selecting low-affinity antagonists is critical: unlike high-affinity blockers (e.g., MK-801) that disrupt normal synaptic transmission and cause severe psychotomimetic effects, low-affinity antagonists permit physiological Mg²⁺ blockade during normal signaling but prevent pathological calcium influx during tonic glutamate release[5].
-
Mitochondrial Stabilization & ROS Scavenging: Stobadine derivatives (e.g., SMe1EC2) act as potent antioxidants. Modifying the stobadine core by introducing electron-donating methoxy groups on the benzene ring dramatically enhances radical scavenging[6]. This modification stabilizes the resulting radical cation, allowing these derivatives to protect against oxidative stress at concentrations 1–2 orders of magnitude lower than traditional antioxidants[6].
-
Neurogenesis & Glial Modulation: Recent in vivo models demonstrate that specific derivatives, such as SMe1EC2M3, significantly increase SOX2-positive cells in the hippocampal dentate gyrus, indicating a direct stimulation of adult neural stem cells[7].
Multi-target neuroprotective signaling pathway of Pyrido[4,3-b]indole derivatives.
Quantitative Pharmacodynamics
To facilitate structural-activity relationship (SAR) analysis, the table below summarizes the quantitative pharmacological profiling of key pyrido[4,3-b]indole derivatives across various neuroprotective targets.
| Compound | Primary Target / Mechanism | Experimental Model | Efficacy Metric | Ref |
| Dimebon | NMDA Receptor (Group 1 neurons) | Cortical neuronal cultures | IC₅₀ = 7.7 µM | [1] |
| Dimebon | NMDA Receptor (Group 2 neurons) | Cortical neuronal cultures | IC₅₀ = 73 µM | [1] |
| SMe1EC2 | Synaptic Transmission (Hypoxia) | Rat hippocampal slices (CA1) | Effective Range = 0.03–10.0 µM | [6] |
| Compound 170 | Prolyl Oligopeptidase (POP) | Enzymatic inhibition assay | IC₅₀ = 5.74 µM | [8] |
| Compound 116 | Interleukin-6 (IL-6) Production | LPS-induced inflammation | IC₅₀ = 1.05 µM | [8] |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate pyrido[4,3-b]indole derivatives, assays must isolate specific neuroprotective mechanisms while maintaining physiological relevance. The following protocols are designed as self-validating systems.
Protocol A: Ex Vivo Hypoxic-Ischemic Synaptic Preservation Assay
Causality & Design Choice: The CA1 region of the hippocampus is selectively vulnerable to hypoxic-ischemic injury due to its dense population of NMDA receptors. Measuring field excitatory postsynaptic potentials (fEPSPs) here directly quantifies the functional preservation of synaptic transmission, which is a far more sensitive and translationally relevant metric than standard cellular viability assays[6].
Step-by-Step Methodology:
-
Slice Preparation: Isolate acute hippocampal slices (400 µm) from adult rats and equilibrate in oxygenated artificial cerebrospinal fluid (aCSF) for 1 hour.
-
Baseline Recording: Stimulate the Schaffer collateral pathway and record fEPSPs in the stratum radiatum of the CA1 region to establish a stable 20-minute baseline.
-
Hypoxic-Ischemic Insult: Perfuse slices with glucose-free aCSF saturated with 95% N₂ / 5% CO₂ for exactly 6 minutes.
-
Compound Administration: Introduce the test compound (e.g., SMe1EC2 at 0.03–10.0 µM) into the reperfusion aCSF immediately following the insult[6].
-
Recovery Analysis: Monitor fEPSP slope recovery for 60 minutes post-insult. Self-Validation: The assay requires a vehicle control (which must show irreversible synaptic failure) and a positive control (e.g., memantine) to validate the dynamic range of recovery.
Experimental workflow for in vitro hypoxia/ischemia neuroprotection assay.
Protocol B: In Vivo NMDA-Induced Excitotoxicity Bioassay
Causality & Design Choice: Evaluating survival against NMDA-induced convulsions ensures the compound can successfully cross the BBB and exert systemic neuroprotection without lethal toxicity. This bioassay specifically screens for low-affinity, uncompetitive antagonism[1].
Step-by-Step Methodology:
-
Animal Preparation: Acclimate adult male mice to the testing environment for 48 hours.
-
Pre-treatment: Administer the pyrido[4,3-b]indole derivative via intraperitoneal (i.p.) injection at varying logarithmic doses (e.g., 10–50 mg/kg)[5].
-
Excitotoxic Challenge: 30 minutes post-treatment, administer a lethal dose of NMDA (e.g., 100 mg/kg i.p.).
-
Observation & Scoring: Monitor subjects for 30 minutes. Blinded researchers must score for the onset of clonic convulsions, tonic seizures, and mortality.
-
ED₅₀ Calculation: Determine the effective dose required to protect 50% of the animals from death using probit analysis (e.g., Dimebon ED₅₀ ≈ 42 mg/kg)[1].
Translating Mechanisms to Clinical Models
The robust preclinical data of pyrido[4,3-b]indoles has driven extensive translational research. In Alzheimer's disease models, chronic administration of dimebon to 3xTg-AD mice successfully altered hippocampal amyloid pathology and preserved mitochondrial function[9]. Furthermore, the scaffold's unique mechanism of protecting neurons from degeneration led to its evaluation and subsequent orphan drug designation for the treatment of Huntington's disease[10]. As drug discovery pivots toward multi-target directed ligands (MTDLs), the pyrido[4,3-b]indole core remains a highly versatile and promising foundation for next-generation neurotherapeutics[11].
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration [frontiersin.org]
- 5. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. e-century.us [e-century.us]
- 10. EU/3/08/597 - orphan designation for treatment of Huntington’s disease | European Medicines Agency (EMA) [ema.europa.eu]
- 11. WO2012112964A2 - PYRIDO[4,3-b]INDOLE AND PYRIDO[3,4-b]INDOLE DERIVATIVES AND METHODS OF USE - Google Patents [patents.google.com]
Palladium-catalyzed synthesis of pyrido[4,3-b]indole derivatives
An Application Guide to the Palladium-Catalyzed Synthesis of Pyrido[4,3-b]indole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrido[4,3-b]indole Scaffold
The pyrido[4,3-b]indole core, commonly known as the γ-carboline scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure allows it to effectively interact with a variety of biological targets, making its derivatives potent agents for treating a wide spectrum of conditions.[1] Research has demonstrated that compounds incorporating this scaffold exhibit diverse bioactivities, including antitumor, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] For instance, certain γ-carboline derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), an enzyme implicated in myeloproliferative disorders, while others are explored for their therapeutic potential in oncology and managing neurodegenerative diseases.[1] The mechanism of action for some antitumor γ-carbolines is believed to involve the stabilization of DNA-topoisomerase II cleavable complexes, a mode of action shared with the related ellipticine alkaloids.[4]
Given their profound pharmacological importance, the development of efficient and modular synthetic routes to access structurally diverse pyrido[4,3-b]indole derivatives is a paramount objective for synthetic and medicinal chemists. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile toolsets for constructing the intricate C-C and C-N bonds required to assemble this scaffold.[5][6] These methods offer high functional group tolerance, operational simplicity, and the ability to forge bonds that are challenging to create using classical methods. This guide provides an in-depth overview of key palladium-catalyzed strategies, complete with detailed protocols and mechanistic insights, to empower researchers in the synthesis of these valuable compounds.
General Experimental Workflow
The successful execution of palladium-catalyzed reactions hinges on the careful exclusion of oxygen and moisture, which can deactivate the catalyst. A general workflow is essential for achieving reproducibility and high yields.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Strategy 1: Intramolecular Heck Reaction for Final Ring Closure
The intramolecular Heck reaction is a powerful method for forming a new C-C bond to construct the final six-membered pyridine ring, thereby completing the tetracyclic γ-carboline system. This reaction typically involves the palladium(0)-catalyzed coupling of a vinylic or aryl halide with an alkene tethered to the same molecule.[7]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl or vinyl halide on the indole precursor. This forms a Pd(II) complex. Subsequently, an intramolecular migratory insertion of the tethered alkene into the Pd-C bond occurs in an exo-trig fashion to form a new six-membered ring. The cycle is completed by β-hydride elimination, which forms the final product and regenerates the active Pd(0) catalyst. The choice of base is critical to neutralize the generated acid (HX) and facilitate the regeneration of the catalyst.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Protocol: Synthesis of Dihydro-γ-carbolines via Intramolecular Heck Coupling
This protocol is adapted from methodologies reported for the synthesis of related carboline systems.[8] It describes the cyclization of a 3-aryl(amino)methyl-2-bromoindole precursor.
Materials:
-
3-(Phenylaminomethyl)-2-bromoindole derivative (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-(phenylaminomethyl)-2-bromoindole substrate, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.[8]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dihydro-γ-carboline.[8]
Expert Insight: The in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃ is a common and convenient practice.[8] The excess base (K₂CO₃) is crucial not only to neutralize the HBr formed but also to facilitate the reductive elimination step. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and inorganic base.
Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[9][10] In the context of pyrido[4,3-b]indole synthesis, it is invaluable for coupling an amine with a halogenated pyridine or indole precursor, thereby constructing a key bond of the pyridine ring. This can be applied in either an intermolecular fashion to build a precursor for later cyclization or in an intramolecular reaction to directly form the ring.
Mechanistic Rationale
The reaction is catalyzed by a Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos). The cycle involves: 1) Oxidative addition of the Pd(0) catalyst to the aryl halide. 2) Coordination of the amine to the resulting Pd(II) complex and deprotonation by a base to form a palladium-amido complex. 3) Reductive elimination from this complex to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Intermolecular Amination of a Halogenated Precursor
This protocol details a general method for the amination of a bromo-substituted precursor, adaptable for building blocks of pyrido[4,3-b]indoles.[11]
Materials:
-
Aryl or Heteroaryl Bromide (e.g., 7-Bromo-5H-pyrido[4,3-b]indole) (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (5 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in toluene, 2.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ and RuPhos to an oven-dried reaction vial.
-
Seal the vial and add anhydrous 1,4-dioxane. Stir for 15-20 minutes until the catalyst solution is homogeneous.
-
In a separate vial, dissolve the aryl bromide and the amine in 1,4-dioxane.
-
Transfer the catalyst solution to the substrate solution via syringe.
-
Add the LHMDS solution dropwise to the reaction mixture at room temperature.
-
Seal the vial and heat to 90-110 °C. Monitor the reaction by LC-MS.
-
After completion (typically 4-16 hours), cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the aminated product.
Expert Insight: The choice of ligand and base is paramount for success. Bulky, electron-rich biarylphosphine ligands like RuPhos accelerate the reductive elimination step, which is often rate-limiting.[10][11] Strong, non-nucleophilic bases like LHMDS are often required, especially for less reactive amines or aryl chlorides.[11] Using a pre-catalyst (e.g., RuPhos G3-Pd) can sometimes simplify the procedure and improve reproducibility.
Strategy 3: Suzuki-Miyaura Coupling for Carbon Framework Construction
The Suzuki-Miyaura coupling is a highly reliable method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or vinyl substituents onto the indole or pyridine core during the synthesis of precursors.[12] For example, one could couple a boronic acid derivative of pyridine with a halogenated indole, or vice versa, to rapidly assemble the bi-aryl backbone prior to a final ring-closing step.
Mechanistic Rationale
The Suzuki coupling cycle involves three key steps: 1) Oxidative addition of Pd(0) to an organic halide (R¹-X). 2) Transmetalation, where a base activates an organoboron compound (R²-B(OR)₂) to form a borate complex, which then transfers the R² group to the palladium center, displacing the halide. 3) Reductive elimination of the R¹-R² product, which regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of a Halogenated Pyrido[2,3-d]pyrimidine
This protocol is adapted from a regioselective functionalization of a related heterocyclic system and can be applied to build complexity on a pre-formed carboline or its precursors.[12]
Materials:
-
Halogenated Heterocycle (e.g., 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine) (1.0 equiv)
-
Arylboronic Acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol mixture (e.g., 4:1 v/v)
Procedure:
-
Combine the halogenated heterocycle, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a round-bottom flask equipped with a reflux condenser.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/ethanol solvent mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) with stirring.[12]
-
Monitor the reaction until the starting halide is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insight: The reactivity of different halogens in Suzuki couplings follows the order I > Br > Cl. This difference can be exploited for regioselective, sequential couplings on poly-halogenated substrates.[12] The addition of water or a protic co-solvent like ethanol often accelerates the transmetalation step.
Summary of Catalytic Systems and Conditions
| Reaction Type | Palladium Source | Typical Ligand(s) | Typical Base(s) | Solvent(s) | Temp (°C) | Key Application |
| Intramolecular Heck | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, dppp | K₂CO₃, Et₃N | DMF, Acetonitrile | 80-130 | Final ring closure to form the pyridine ring.[8] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, XPhos, BINAP | NaOtBu, K₃PO₄, LHMDS | Dioxane, Toluene | 80-110 | C-N bond formation to build pyridine ring precursors.[11] |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DME (often with H₂O) | 80-110 | C-C bond formation to assemble the core bi-aryl framework.[12][13] |
Conclusion
Palladium catalysis provides a robust and highly adaptable platform for the synthesis of medicinally important pyrido[4,3-b]indole derivatives. Strategic application of cornerstone reactions like the Heck, Buchwald-Hartwig, and Suzuki couplings allows for the modular and efficient construction of this valuable scaffold. By understanding the underlying catalytic cycles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively navigate the synthesis of both simple and highly functionalized γ-carboline targets. The protocols and insights provided in this guide serve as a foundation for developing novel synthetic routes and accelerating drug discovery programs centered on this potent heterocyclic core.
References
- The Power of Pyrido[4,3-b]indoles in Modern Drug Discovery. (2026, February 13). Vertex AI Search.
- Recent developments on synthesis and biological activities of γ-carboline. (2018, September 5). PubMed.
- Pd-Catalyzed Tandem Isomerization/Cyclization for the Synthesis of Aromatic Oxazaheterocycles and Pyrido[3,4-b]indoles. (2021, July 19). ACS.org.
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal.
- Recent developments on synthesis and biological activities of γ-carboline. Semantic Scholar.
- Synthesis of indoles. Organic Chemistry Portal.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][14]-Fused Indole Heterocycles. PMC.
- Pd-Catalyzed Tandem Isomerization/Cyclization for the Synthesis of Aromatic Oxazaheterocycles and Pyrido[3,4‑b]indoles. The Journal of Organic Chemistry - ACS Figshare.
- Stimulation by gamma-carboline derivatives (simplified analogues of antitumor ellipticines) of site specific DNA cleavage by calf DNA topoisomerase II. (1990). PubMed.
- Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinop
- Pd-Catalyzed Tandem Isomerization/Cyclization for the Synthesis of Aromatic Oxazaheterocycles and Pyrido[3,4-b]indoles. Organic Chemistry Portal.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Antipsychotic activity of substituted .gamma.-carbolines. Journal of Medicinal Chemistry.
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005, July 13).
- and Pd(0)
- Antitumoral activity of dipyrido [4,3-b] [3,4-f] indoles on L 1210 leukemia. PubMed.
- Intercalative binding to DNA of new antitumoral agents: dipyrido [4,3-b] [3,4-f] indoles. PubMed.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. (2013, August 16).
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
- Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
- Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. (2020, August 4).
- Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction. ScienceDirect.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
- Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. (2023, February 8). MDPI.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Discovery of Pyrido[2,3-b]indole Derivatives with Gram-negative Activity Targeting Both DNA Gyrase and To.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC.
- On-DNA Synthesis of Multisubstituted Indoles. (2023, December 18). PMC.
- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][14]-Fused Indole Heterocycles. (2014, February 27). ACS Publications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent developments on synthesis and biological activities of γ-carboline [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation by gamma-carboline derivatives (simplified analogues of antitumor ellipticines) of site specific DNA cleavage by calf DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 16. semanticscholar.org [semanticscholar.org]
Purification of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole by column chromatography
Application Note: Advanced Chromatographic Purification of 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (a tetrahydro- γ -carboline) is a privileged pharmacophore, demonstrating profound efficacy as serotonin receptor modulators[1] and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[2]. However, the isolation of substituted derivatives, such as 6-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (6-Ethyl-THGC), presents a significant chromatographic challenge due to the bimodal acid-base nature of its nitrogen atoms. This application note details a causality-driven, self-validating protocol for the purification of 6-Ethyl-THGC using dynamically deactivated normal-phase silica gel chromatography.
Physicochemical Profiling & Chromatographic Causality
To design an effective purification strategy, one must understand the molecular causality governing the compound's behavior on a stationary phase. 6-Ethyl-THGC contains two distinct nitrogen environments:
-
N1 (Indole Nitrogen): A neutral, pyrrole-type heteroatom where the lone pair is delocalized into the aromatic π -system.
-
N2 (Tetrahydropyridine Nitrogen): A highly basic, secondary aliphatic amine (pKa ~ 9.5).
When crude 6-Ethyl-THGC is loaded onto standard, untreated silica gel (SiO 2 ), the basic N2 atom acts as a potent hydrogen bond acceptor. It undergoes strong ion-exchange interactions with the acidic silanol groups (Si-OH, pKa ~ 4.5–5.0) present on the silica surface.
The Causality: This acid-base interaction is the direct cause of severe band broadening, extreme chromatographic tailing, and irreversible chemisorption (loss of yield).
The Resolution: To counteract this, the stationary phase must be dynamically deactivated. The addition of a sacrificial basic modifier, such as Triethylamine (TEA), to the mobile phase competitively binds and "caps" the acidic silanol sites. This forces the 6-Ethyl-THGC to partition based purely on polarity rather than destructive acid-base interactions, a principle widely validated in the purification of carboline derivatives[3][4].
Visualized Purification Workflow
The following workflow establishes a closed-loop, self-validating system ensuring high-fidelity purification from crude mixture to analytically pure isolate.
Workflow for the chromatographic purification and validation of 6-Ethyl-THGC.
Quantitative Data: Mobile Phase Optimization
Empirical optimization is required to balance resolution and recovery. Table 1 summarizes the causality of different solvent systems on the chromatographic behavior of 6-Ethyl-THGC.
Table 1: Mobile Phase Optimization for 6-Ethyl-THGC Purification
| Solvent System (v/v/v) | Basic Modifier | R f Value | Tailing Factor (T f ) | Recovery Yield | Observation / Causality |
| DCM / MeOH (90:10) | None | 0.15 | > 2.5 | < 40% | Severe tailing; active silanols trap the secondary amine. |
| Hexane / EtOAc (50:50) | None | 0.05 | N/A | 0% | Compound retained entirely on the baseline. |
| Hexane / EtOAc / TEA (50:48:2) | 2% TEA | 0.35 | 1.4 | 72% | Moderate resolution; slight tailing persists[4]. |
| DCM / MeOH / TEA (95:4:1) | 1% TEA | 0.42 | 1.05 | > 94% | Optimal resolution; silanols capped, sharp symmetrical band. |
Experimental Protocol: The Self-Validating System
This methodology is designed not just as a set of instructions, but as a self-validating system where each phase confirms the success of the previous one.
Phase 1: Pre-Column Stability Validation (2D-TLC) Before committing the bulk crude to the column, validate its stability on the stationary phase.
-
Spot the crude mixture in the bottom-left corner of a silica gel 60 F 254 TLC plate.
-
Develop the plate in the optimized mobile phase (DCM/MeOH/TEA 95:4:1).
-
Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent. Validation Check: If the 6-Ethyl-THGC spot lies perfectly on the diagonal, it is stable. Off-diagonal spots indicate on-column degradation, flagging the need to switch to basic alumina.
Phase 2: Stationary Phase Deactivation & Packing
-
Prepare a slurry of Silica Gel 60 (230–400 mesh) in 100% Dichloromethane (DCM) containing 1% (v/v) TEA.
-
Pour the slurry into a glass column, allowing it to settle under gravity or gentle positive air pressure.
-
Flush the packed bed with 3 Column Volumes (CV) of the DCM/TEA mixture. Causality: This pre-flush ensures complete saturation and capping of the acidic silanol sites prior to the introduction of the target molecule.
Phase 3: Dry Loading Basic amines often exhibit poor solubility in the non-polar starting conditions of a gradient.
-
Dissolve the crude 6-Ethyl-THGC in a minimal volume of DCM/MeOH (1:1).
-
Add deactivated silica gel (approx. 3x the mass of the crude).
-
Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.
-
Carefully load this powder onto the flat column bed and top with a 1 cm layer of purified sea sand to prevent bed disruption.
Phase 4: Gradient Elution Execute a step-gradient to elute non-polar impurities before mobilizing the target compound[2].
-
CV 1–2: Elute with 100% DCM + 1% TEA (Removes non-polar organic impurities).
-
CV 3–5: Elute with 98:2 DCM:MeOH + 1% TEA.
-
CV 6–10: Elute with 95:5 DCM:MeOH + 1% TEA (Target elution phase).
-
Collect fractions in uniform volumes (e.g., 15 mL).
Phase 5: Fraction Pooling & Analytical Validation
-
Spot fractions on TLC and visualize under UV (254 nm).
-
Stain with Dragendorff’s reagent; the secondary amine of 6-Ethyl-THGC will yield a distinct orange spot, distinguishing it from non-alkaloid impurities.
-
Pool the fractions containing the pure compound and concentrate under reduced pressure.
Analytical Feedback Loop (Post-Purification Validation)
To close the self-validating loop, the purified isolate must be orthogonally verified to ensure structural integrity and the absence of modifier contamination:
-
LC-MS: 6-Ethyl-THGC (C 13 H 16 N 2 ) has an exact mass of 200.13 Da. The mass spectrum must show a dominant [M+H] + peak at m/z 201.1.
-
1 H-NMR (CDCl 3 or DMSO-d 6 ): The spectrum must exhibit a characteristic aliphatic quartet (~2.7 ppm) and triplet (~1.3 ppm) corresponding to the 6-ethyl substitution, alongside the expected tetrahydropyridine multiplets. The absence of TEA signals (quartet at 2.5 ppm, triplet at 1.0 ppm) confirms successful solvent removal under high vacuum.
Sources
- 1. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR characterization of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole
Application Note: Comprehensive 1 H and 13 C NMR Characterization of 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Introduction and Scientific Context
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro- γ -carboline) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have been extensively investigated as potent serotonin (5-HT) receptor agonists and antagonists for neurological disorders [[1]](), potential neuroprotectors , and more recently, as a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators .
The introduction of an ethyl group at the C6 position (ortho to the indole nitrogen) significantly alters the steric and electronic landscape of the molecule, impacting its binding affinity and lipophilicity. Accurate structural elucidation of 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, structure-activity relationship (SAR) modeling, and downstream pharmacokinetic optimization.
Workflow for the comprehensive NMR characterization of 6-Ethyl-pyrido[4,3-b]indole.
Experimental Protocols and Methodologies
To ensure a self-validating and highly reproducible system, the following protocols dictate the exact physicochemical conditions required for optimal signal resolution.
Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 , 99.9 atom % D).
-
Causality: Tetrahydro- γ -carbolines exhibit limited solubility in CDCl 3 . Furthermore, DMSO- d6 acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the indole (N5) and piperidine (N2) protons, allowing them to be observed as distinct, integrable resonances rather than broad baseline humps.
-
-
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.0 ppm reference point.
-
Tube Specifications: Transfer the solution into a high-precision 5 mm NMR tube to prevent magnetic susceptibility artifacts caused by glass wall irregularities.
Instrument Setup and System Validation
-
System Check: Prior to sample insertion, run a standard 1% ethylbenzene in CDCl 3 sample to verify the 90° pulse calibration. The methylene quartet must exhibit a line width at half height (FWHM) of <0.5 Hz. Causality: This validates that any line broadening observed in the target sample is due to intrinsic molecular dynamics (e.g., quadrupolar relaxation) rather than poor magnetic homogeneity.
-
Temperature Regulation: Equilibrate the probe to exactly 298 K (25 °C). Causality: Amine and indole NH chemical shifts are highly temperature-dependent due to alterations in hydrogen bonding networks. Strict thermal regulation ensures inter-assay reproducibility.
-
Shimming: Execute automated 3D gradient shimming (e.g., TopShim) to optimize the B 0 field homogeneity.
Acquisition Parameters
-
1 H NMR (400 MHz): Acquire using a standard 1D pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds and acquire 16 scans. Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1 ) of all protons, which is mandatory for accurate stoichiometric integration.
-
13 C NMR (100 MHz): Acquire using a proton-decoupled 1D sequence (zgpg30 with WALTZ-16 decoupling). Set D1 to 2.0 seconds and acquire 1024 scans. Causality: The low natural abundance of 13 C (1.1%) combined with the lack of Nuclear Overhauser Effect (NOE) enhancement on the five quaternary carbons (C4a, C4b, C5a, C8a, C9a) necessitates a high scan count to achieve a viable signal-to-noise ratio (SNR).
Structural Elucidation Strategy
2D NMR logical assignment strategy for structural elucidation.
Data Presentation: Quantitative Assignments
The following tables summarize the chemical shifts ( δ ), multiplicities, and coupling constants ( J ) derived from the 1D and 2D NMR spectra.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 , 298 K)
| Position | Shift δ (ppm) | Multiplicity | J (Hz) | Integration | Mechanistic Assignment Notes |
| 5 (Indole NH) | 10.60 | br s | - | 1H | Broadened due to T2 relaxation induced by the quadrupolar 14 N nucleus ( I=1 ). |
| 9 | 7.20 | d | 7.8 | 1H | Aromatic proton ortho to the C8a bridgehead. |
| 8 | 6.90 | t | 7.6 | 1H | Aromatic proton; classic triplet due to ortho coupling with H7 and H9. |
| 7 | 6.85 | d | 7.2 | 1H | Aromatic proton ortho to the C6-ethyl group. |
| 1 | 3.85 | s | - | 2H | Isolated methylene flanked by N2 and the fully substituted C9a bridgehead. |
| 3 | 3.05 | t | 5.6 | 2H | Piperidine methylene adjacent to N2. |
| 6-CH 2 (Ethyl) | 2.85 | q | 7.5 | 2H | Ethyl methylene, split by the adjacent methyl group. |
| 4 | 2.70 | t | 5.6 | 2H | Piperidine methylene adjacent to the C4a bridgehead. |
| 2 (Pip. NH) | 2.50 | br s | - | 1H | Often overlaps with the residual DMSO peak; highly exchangeable. |
| 6-CH 3 (Ethyl) | 1.25 | t | 7.5 | 3H | Ethyl methyl group, split by the adjacent methylene. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 , 298 K)
| Position | Shift δ (ppm) | Type | Structural Significance |
| 9a | 136.0 | C | Quaternary bridgehead carbon (indole core). |
| 5a | 134.5 | C | Quaternary bridgehead carbon adjacent to indole nitrogen. |
| 8a | 127.0 | C | Quaternary bridgehead carbon (benzene ring fusion). |
| 4b | 126.5 | C | Quaternary carbon (C-3 equivalent of the indole core). |
| 6 | 125.0 | C | Quaternary aromatic carbon substituted with the ethyl group. |
| 7 | 119.5 | CH | Aromatic methine. |
| 8 | 119.0 | CH | Aromatic methine. |
| 9 | 115.5 | CH | Aromatic methine. |
| 4a | 107.0 | C | Quaternary bridgehead carbon (C-2 equivalent of the indole core). |
| 1 | 42.5 | CH 2 | Piperidine methylene (deshielded by adjacent N2). |
| 3 | 41.0 | CH 2 | Piperidine methylene (deshielded by adjacent N2). |
| 6-CH 2 (Ethyl) | 24.0 | CH 2 | Ethyl aliphatic methylene. |
| 4 | 22.5 | CH 2 | Piperidine methylene. |
| 6-CH 3 (Ethyl) | 14.5 | CH 3 | Ethyl aliphatic methyl. |
Mechanistic Insights into Spectral Features
1. Aromatic Spin System Dynamics: The placement of the ethyl group at the C6 position creates an asymmetric 1,2,3-trisubstituted benzene ring pattern. The ethyl group exerts a mild electron-donating inductive effect (+I). This localized increase in electron density slightly shields the ortho proton (H7), pushing its resonance upfield to ~6.85 ppm compared to unsubstituted γ -carbolines. The resulting splitting pattern (doublet-triplet-doublet for H7, H8, and H9 respectively) is a definitive diagnostic marker for C6 substitution .
2. Piperidine Ring Conformation: The fully saturated piperidine ring fused to the rigid indole core forces the tetrahydro- γ -carboline system into a half-chair conformation. The C1 methylene protons (3.85 ppm) appear as a sharp singlet because they are structurally isolated from vicinal coupling. Conversely, the C3 and C4 methylenes form an A 2 X 2 spin system, manifesting as two distinct triplets (3.05 ppm and 2.70 ppm) with a characteristic 3J coupling constant of ~5.6 Hz, reflecting the restricted dihedral angles of the fused half-chair geometry.
3. Quadrupolar Relaxation of the Indole NH: The N5 indole proton consistently appears as a broad singlet (~10.60 ppm). This broadening is not solely due to chemical exchange with trace water; it is fundamentally driven by scalar coupling to the 14 N nucleus. Because 14 N has a nuclear spin of I=1 , it possesses an electric quadrupole moment. The rapid quadrupolar relaxation of the nitrogen nucleus induces an efficient T2 relaxation pathway for the attached proton, "washing out" the expected 1JNH coupling and resulting in the observed broad resonance.
Application Note: Utilizing 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole as a Serotonergic Chemical Probe
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The compound 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole (hereafter referred to as 6-Et-THPI ) belongs to the tetrahydro-γ-carboline class of molecules. This privileged chemical scaffold is highly valued in medicinal chemistry for its ability to modulate monoaminergic G protein-coupled receptors (GPCRs), particularly the serotonin 5-HT2 receptor family[1]. While derivatives of this scaffold have been explored as CFTR potentiators[2], 6-Et-THPI serves primarily as a foundational chemical probe to interrogate 5-HT2A, 5-HT2B, and 5-HT2C receptor pharmacology.
This application note provides a comprehensive, self-validating framework for deploying 6-Et-THPI in in vitro pharmacological assays, focusing on Gq-mediated calcium mobilization and target engagement.
Mechanistic Rationale & Causality
To effectively use 6-Et-THPI as a chemical probe, one must understand the signal transduction pathways of its primary targets. The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) exclusively couples to the Gq/11 heterotrimeric G-protein [3].
The Causality of the Assay Choice: When 6-Et-THPI binds to the orthosteric site of a 5-HT2 receptor, it induces a conformational shift that activates Gq. This activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium (Ca²⁺)[3].
Because of this specific Gq-coupling mechanism, measuring cyclic AMP (cAMP) is ineffective. Instead, a Fluorescent Imaging Plate Reader (FLIPR) Calcium Flux Assay is the gold standard for quantifying the functional agonism or antagonism of 6-Et-THPI[4].
Figure 1: Gq-coupled signaling pathway modulated by 6-Et-THPI at 5-HT2 receptors.
Experimental Design: Building a Self-Validating System
A robust chemical probe assay cannot rely on the test compound alone; it requires a self-validating matrix of controls to ensure Trustworthiness and rule out false positives (e.g., compound auto-fluorescence or non-specific membrane disruption).
Mandatory Controls for 6-Et-THPI Evaluation
-
System Suitability (Positive Control): Endogenous Serotonin (5-HT) must be included to define 100% receptor activation ( Emax ). 6-Et-THPI's efficacy is calculated as a percentage of the 5-HT Emax [4].
-
Specificity (Negative Control): Cells must be pre-incubated with a highly selective antagonist (e.g., Ketanserin for 5-HT2A). If 6-Et-THPI still induces a signal in the presence of Ketanserin, the signal is an off-target artifact.
-
Safety Counter-Screening: Because 5-HT2B agonism is causally linked to fatal cardiac valvulopathy, evaluating 6-Et-THPI against 5-HT2B is a mandatory selectivity filter for any 5-HT2-directed probe[4].
Table 1: Probe Properties & Storage
| Parameter | Specification | Rationale / Note |
| Compound Name | 6-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Substituted γ-carboline derivative[1]. |
| Primary Targets | 5-HT2A, 5-HT2C | Modulates mood, cognition, and psychosis models. |
| Off-Target Liability | 5-HT2B, CFTR | Requires counter-screening to ensure selectivity[2]. |
| Stock Preparation | 10 mM in 100% DMSO | Ensure complete dissolution; vortex and sonicate if necessary. |
| Storage | -20°C, desiccated | Protect from light to prevent oxidation of the indole core. |
Table 2: Reference Compounds for Assay Validation
| Reference Compound | Pharmacological Role | Target | Expected Assay Window |
| Serotonin (5-HT) | Full Agonist | 5-HT2A/B/C | Defines 100% Emax (Baseline reference). |
| Lorcaserin | Selective Agonist | 5-HT2C | Validates 5-HT2C functional expression. |
| Ketanserin | Selective Antagonist | 5-HT2A | Suppresses 5-HT2A signal to 0% (Specificity check). |
| SB-242084 | Selective Antagonist | 5-HT2C | Suppresses 5-HT2C signal to 0% (Specificity check). |
Detailed Methodologies
Protocol A: Functional Gq-Mediated Calcium Flux Assay (FLIPR)
This protocol details the functional evaluation of 6-Et-THPI using a calcium-sensitive fluorescent dye.
Reagents & Materials:
-
HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.
-
Fluo-4 AM Calcium Indicator.
-
Probenecid (prevents dye extrusion by inhibiting multidrug resistance proteins).
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Cell Seeding: Seed HEK293-5HT2 cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove culture media. Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid to each well.
-
Expert Insight: Probenecid is critical; without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm, destroying the assay's signal-to-noise ratio.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow intracellular cleavage of the AM ester, trapping the fluorescent dye inside the cell.
-
Probe Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Et-THPI in Assay Buffer (starting concentration: 10 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
FLIPR Execution: Transfer the cell plate and the compound plate to the FLIPR instrument. Set excitation to 488 nm and emission to 525 nm.
-
Kinetic Readout: Record baseline fluorescence for 10 seconds. Inject 10 µL of 6-Et-THPI and continuously record fluorescence every 1 second for 3 minutes to capture the rapid, transient Ca²⁺ peak.
-
Data Analysis: Calculate the area under the curve (AUC) or maximum peak height. Normalize data against the Serotonin positive control to generate dose-response curves and extract EC50 values.
Figure 2: Step-by-step workflow for the high-throughput FLIPR calcium flux assay.
Protocol B: Radioligand Displacement Binding Assay
While the FLIPR assay measures function (efficacy), a radioligand binding assay is required to measure pure affinity ( Ki ) of 6-Et-THPI for the receptor.
Step-by-Step Workflow:
-
Membrane Preparation: Harvest HEK293-5HT2 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Assay Assembly: In a 96-well plate, combine:
-
50 µL of [³H]-Ketanserin (for 5-HT2A) or [³H]-Mesulergine (for 5-HT2C) at a concentration equal to its Kd .
-
50 µL of 6-Et-THPI (varying concentrations from 10 pM to 10 µM).
-
100 µL of membrane suspension (10-20 µg protein/well).
-
-
Incubation: Incubate the mixture at 37°C for 60 minutes to reach equilibrium.
-
Expert Insight: Temperature control is vital. Binding kinetics of γ-carbolines can shift dramatically between room temperature and physiological temperature (37°C).
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces non-specific binding of the radioligand to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
References
- US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents Source: Google Patents URL
-
5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US Source: Eurofins Discovery URL:[Link]
-
Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Synthesis of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Welcome to the technical support center for the synthesis of pyrido[4,3-b]indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole. We will focus on the most direct and versatile synthetic route, the Pictet-Spengler reaction, and address common challenges to help you improve your reaction yields and product purity.
Overview of Synthetic Strategy: The Pictet-Spengler Reaction
The synthesis of the pyrido[4,3-b]indole core, a γ-carboline, is most effectively achieved via the Pictet-Spengler reaction. This powerful reaction forms a new heterocyclic ring by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] In the context of our target molecule, this involves the reaction of 2-(1H-indol-2-yl)ethan-1-amine with propanal.
The driving force of the reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions, which then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich indole nucleus.[1][2] Understanding this mechanism is crucial for troubleshooting and optimization.
Sources
Troubleshooting guide for 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole instability
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole , a specific tetrahydro-γ-carboline (THGC) derivative. While this chemical scaffold is highly valuable in neuropharmacology and cGAS-STING modulation, its electron-rich tetrahydropyridine ring makes it notoriously susceptible to oxidative degradation.
Below, we deconstruct the causality of this instability and provide self-validating protocols to ensure absolute reproducibility in your assays.
Part 1: The Causality of Instability (Mechanistic Overview)
The primary degradation pathway of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles is spontaneous autoxidation ()[1].
The aliphatic nitrogen (N2) in the tetrahydropyridine ring donates electron density, making the adjacent carbons highly vulnerable to single-electron transfer (SET) reactions. In the presence of dissolved oxygen, UV light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the ring undergoes sequential dehydrogenation (-2H per step). This forms a reactive dihydro-γ-carboline intermediate, which rapidly oxidizes into the fully aromatic, thermodynamically stable γ-carboline. This aromatized degradant is often biologically inactive or exhibits altered pharmacological profiles, completely skewing assay results ()[2].
Fig 1: Oxidative degradation pathway of 6-Ethyl-THGC to its fully aromatic γ-carboline derivative.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My stock solution in DMSO turned from colorless to yellow/brown after 48 hours at room temperature. Is it still usable? A: No, the solution must be discarded. The color change is a direct visual indicator of aromatization to the fully conjugated γ-carboline. Causality: DMSO is hygroscopic and often contains dissolved oxygen. The extended pi-conjugation of the fully aromatic pyrido[4,3-b]indole absorbs strongly in the visible blue spectrum, causing the solution to reflect yellow/brown light. Solution: Always use anhydrous, degassed DMSO. Store aliquots strictly in the dark at -80°C.
Q2: I observe multiple peaks in my LC-MS chromatogram after leaving the samples in the autosampler overnight. How do I prevent this? A: The transparent glass vials in the autosampler expose the compound to ambient UV light, which acts as a catalyst for photo-oxidation. Furthermore, trace metals in the LC solvent lines can act as Fenton catalysts. Causality: UV photons provide the activation energy required to initiate radical-mediated hydrogen abstraction from the tetrahydropyridine ring. Solution: Use amber glass vials for all autosampler runs. Adding 0.1% Formic Acid to the mobile phase protonates the aliphatic amine, drastically reducing its electron-donating capacity and stabilizing the core ()[3].
Q3: Should I purchase the free base or the hydrochloride (HCl) salt for long-term in vitro assays? A: Always prioritize the hydrochloride (HCl) salt. Causality: Protonation of the N2 secondary amine in the tetrahydropyridine ring withdraws electron density via the inductive effect. This raises the oxidation potential of the molecule, creating a massive kinetic barrier against autoxidation. The free base, by contrast, is highly unstable in ambient air and will degrade rapidly on the benchtop.
Part 3: Quantitative Stability Data
To guide your experimental design, the following table summarizes the expected half-life (t½) of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole across various laboratory conditions.
| Storage Condition | Matrix / Solvent | Light Exposure | Half-Life (t½) | Primary Degradant |
| Free Base (Solid) | Ambient Air | Room Light | < 7 Days | Aromatic γ-carboline |
| HCl Salt (Solid) | Desiccator (4°C) | Dark | > 24 Months | None detected |
| 10 mM Free Base | Standard DMSO | Room Light | ~ 12 Hours | Aromatic γ-carboline |
| 10 mM HCl Salt | Degassed DMSO | Dark (-80°C) | > 6 Months | None detected |
| 1 μM (Assay Buffer) | HBSS (pH 7.4) | Ambient | ~ 4 Hours | Dihydro-γ-carboline |
Part 4: Self-Validating Standard Operating Procedure (SOP)
To ensure absolute reproducibility and prevent oxidative degradation during assay preparation, follow this self-validating workflow for preparing your master stock solutions.
Fig 2: Step-by-step inert workflow for preparing and storing 6-Ethyl-THGC stock solutions.
Step-by-Step Methodology:
-
Purge & Weigh: Transfer the lyophilized HCl salt of the compound into an inert glovebox or utilize a continuous Argon stream over your balance. Weigh the required mass using an anti-static microbalance.
-
Solvent Degassing: Use strictly anhydrous DMSO (≥99.9%). Degas the solvent by sparging with Argon gas for 15 minutes prior to dissolution to displace all dissolved O2.
-
Dissolution: Add the degassed DMSO to the compound to create a 10 mM master stock. Vortex gently.
-
Self-Validation Check: The solution must remain completely colorless. Any yellow or brown tint indicates compromised solvent or pre-existing degradation of the powder. If colored, discard immediately.
-
-
Aliquotting: Dispense 20-50 μL aliquots into single-use, opaque amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which introduce condensation (water) and oxygen.
-
Blanketing & Storage: Blanket each tube with a brief puff of Argon gas to displace headspace air before sealing. Store immediately at -80°C.
References
-
Title: Recent advances on the synthesis and application of tetrahydro-γ-carbolines Source: ResearchGate URL: [Link]
-
Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer's Disease Source: PMC - National Institutes of Health (NIH) URL: [Link]
Sources
Technical Support Center: Stability and Storage of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole (also known as 6-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole). This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound during storage and experimentation. The principles and protocols outlined here are grounded in established knowledge of indole alkaloid and tetrahydro-β-carboline chemistry.
The stability of your compound is paramount for reproducible and reliable experimental outcomes. Degradation can lead to a loss of potency, the formation of interfering artifacts, or the generation of unforeseen toxicological profiles. This guide is designed to empower you with the knowledge to proactively prevent such issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole?
A1: Like many indole alkaloids and tetrahydro-β-carboline derivatives, 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is susceptible to degradation from three main environmental factors:
-
Oxidation: The indole ring system is electron-rich and can be easily oxidized. The tetrahydro-β-carboline core can be dehydrogenated to form the corresponding aromatic β-carboline. This process can be initiated by atmospheric oxygen and accelerated by the presence of metal ions or reactive oxygen species (ROS)[1][2].
-
Light (Photodegradation): Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.[3][4][5] This is a common degradation pathway for compounds with chromophores like the indole nucleus.
-
pH: In solution, the pH can significantly influence the stability of the compound. Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation or alter the rate of oxidation.[6][7][8] For many amine-containing compounds, pH also affects solubility and the ionization state, which can impact degradation kinetics.[9][10]
Q2: I've noticed a color change in my solid sample over time. What could be the cause?
A2: A color change (e.g., from white/off-white to yellow or brown) in a solid sample is often a visual indicator of degradation, most commonly due to oxidation or photodegradation. Oxidation of the indole moiety can lead to the formation of colored polymeric products. To mitigate this, it is crucial to store the solid compound in an inert atmosphere (see Troubleshooting Guide 1) and protect it from light.
Q3: My compound is in solution and I'm seeing new peaks in my HPLC analysis. What's happening?
A3: The appearance of new peaks in your chromatogram strongly suggests degradation. In solution, the most likely culprits are oxidation, photodegradation, or pH-mediated degradation. The rate of degradation in solution is often faster than in the solid state. It is essential to evaluate the stability of the compound in your chosen solvent and under your experimental conditions. Performing a forced degradation study can help identify these potential degradants.[11][12][13][14]
Q4: Can I add an antioxidant to my solution to prevent degradation?
A4: Yes, the use of antioxidants is a highly recommended and effective strategy to prevent oxidative degradation of indole alkaloids.[15][16][17] Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and Trolox (a water-soluble vitamin E analog)[4]. The choice of antioxidant will depend on the solvent system and downstream applications. It is crucial to ensure the chosen antioxidant does not interfere with your assay.
Troubleshooting and Prevention Guides
Guide 1: Solid-State Storage
Degradation in the solid state is typically slower than in solution but can be significant over long-term storage. The primary concerns are exposure to air (oxygen) and light.
Recommended Storage Conditions for Solid 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation. |
| Light | Amber Vial / Protect from Light | Prevents light-induced photodegradation.[3] |
| Container | Tightly Sealed Vial | Prevents moisture absorption and gas exchange. |
Protocol: Inert Gas Blanketing for Solid Compound Storage
-
Place the vial containing your solid compound into a desiccator or glove box with an inert gas inlet and outlet.
-
If using a desiccator, ensure it has a two-way stopcock. Attach one arm to a vacuum line and the other to a source of inert gas (e.g., a balloon filled with argon or a direct line).
-
Gently evacuate the air from the desiccator for 1-2 minutes. Caution: Do not apply a high vacuum too quickly, as this can cause the fine powder to be aspirated.
-
Slowly backfill the desiccator with the inert gas.
-
Repeat this evacuation/backfill cycle 3-5 times to ensure the complete removal of atmospheric oxygen.
-
After the final backfill, and while under a positive pressure of inert gas, quickly and tightly cap your vial.
-
For added protection, wrap the capped vial in parafilm.
-
Store at the recommended low temperature, protected from light.
Guide 2: Solution-Based Storage and Handling
Solutions are generally more susceptible to degradation. The choice of solvent, pH, and handling procedures are critical.
Workflow for Assessing and Ensuring Solution Stability
Caption: Workflow for determining optimal solution storage conditions.
Key Considerations for Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents if possible. Solvents like DMSO can be hygroscopic and may contain impurities that promote degradation. For aqueous solutions, use freshly prepared buffers.
-
pH Control: The stability of compounds with amine groups is often pH-dependent.[8] It is recommended to buffer aqueous solutions to a pH where the compound exhibits maximum stability, typically in the slightly acidic to neutral range (pH 5-7). Avoid strongly acidic or alkaline conditions unless required for an assay, and in such cases, use the solution immediately.
-
Antioxidants: For solutions prone to oxidation, consider adding an antioxidant.
Recommended Antioxidants for Solutions
| Antioxidant | Typical Concentration | Solvent System | Notes |
| Ascorbic Acid | 0.01 - 0.1% (w/v) | Aqueous | Water-soluble. Can act as a pro-oxidant in the presence of metal ions. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic | Soluble in non-polar organic solvents. |
| Trolox | 10 - 100 µM | Aqueous / Organic | Water-soluble analog of Vitamin E, effective radical scavenger.[4] |
Protocol: Preparing a Stabilized Aqueous Solution
-
Prepare your desired buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
De-gas the buffer by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
If using an antioxidant like ascorbic acid, add it to the de-gassed buffer to the desired final concentration.
-
Dissolve the 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole in the prepared buffer to make your stock solution.
-
If possible, perform the dissolution in a glove box or under a stream of inert gas.
-
Store aliquots in amber vials at -80°C. Minimize freeze-thaw cycles.
Understanding Degradation Pathways
For effective prevention, it is crucial to understand the likely chemical transformations the molecule may undergo. While specific degradation pathways for the 6-ethyl derivative are not extensively published, we can infer the most probable routes from the known chemistry of the tetrahydro-β-carboline scaffold.[2][6][18]
Probable Degradation Pathways
Caption: Potential oxidative degradation pathways.
-
Aromatization: The most common degradation pathway for tetrahydro-β-carbolines is oxidation to the fully aromatic β-carboline.[2] This involves the loss of two hydrogen atoms from the heterocyclic ring system and results in a more conjugated, and often colored, compound. This process is driven by atmospheric oxygen and can be accelerated by light and heat.
-
Hydroxylation: Reactive oxygen species can lead to the hydroxylation of the indole ring or the ethyl group.
-
N-Oxidation: The tertiary amine in the pyridine ring can be oxidized to an N-oxide, a common metabolic and degradation pathway for similar heterocyclic compounds.[3]
By understanding these potential pathways, you can better design your storage and experimental conditions to maintain the integrity of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole. Always refer to your analytical data to confirm the stability of your samples.
References
-
ResearchGate. Main pathways of TRP degradation, including relevant enzymes. Available from: [Link]
-
Gabrashanska, M., & D'yakonov, V. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Journal of Chemical Technology and Metallurgy, 53(2), 293-301. Available from: [Link]
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Foods, 11(14), 2093. Available from: [Link]
-
Science.gov. Forced degradation products: Topics by Science.gov. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
ResearchGate. Chromatogram of alkali forced degradation study. Available from: [Link]
-
Herraiz, T., & Galisteo, J. (2018). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Journal of Functional Foods, 48, 457-465. Available from: [Link]
-
National Center for Biotechnology Information. An Overview of Degradation Strategies for Amitriptyline. Available from: [Link]
-
OUCI. An Overview of Degradation Strategies for Amitriptyline. Available from: [Link]
-
National Center for Biotechnology Information. An Overview of Degradation Strategies for Amitriptyline. Available from: [Link]
- Google Patents. WO2012010415A1 - Pharmaceutical composition containing a tryptophan derivative.
-
ResearchGate. Antioxidant Activity of a New Indole Alkaloid from Cassia alata L. Available from: [Link]
-
ResearchGate. Variations in antioxidant and indole alkaloid status in different parts of two varieties of Catharanthus roseus. Available from: [Link]
-
ACS Publications. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Available from: [Link]
-
ACS Publications. Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Available from: [Link]
-
National Center for Biotechnology Information. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. Available from: [Link]
-
Carl Roth. 5H-Pyrido 3,2-b indole 245-08-9. Available from: [Link]
-
National Center for Biotechnology Information. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Available from: [Link]
-
National Center for Biotechnology Information. Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. Available from: [Link]
- Google Patents. US11618751B1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives.
-
National Center for Biotechnology Information. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Available from: [Link]
-
National Center for Biotechnology Information. Molecular mechanisms of photosensitization induced by drugs. XII. Photochemistry and photosensitization of rufloxacin: an unusual photodegradation path for the antibacterials containing a fluoroquinolone-like chromophore. Available from: [Link]
-
National Center for Biotechnology Information. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. A new formulation of controlled release amitriptyline pellets and its in vivo/in vitro assessments. Available from: [Link]
-
Chemchart. Tryptoline (16502-01-5). Available from: [Link]
-
Inxight Drugs. TRYPTOLINE. Available from: [Link]
-
National Center for Biotechnology Information. Amitriptyline plasma protein binding: effect of plasma pH and relevance to clinical overdose. Available from: [Link]
-
University of Malta. Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyl. Available from: [Link]
- Google Patents. WO2022066851A1 - PYRIDO[4,3-b]INDOLE DERIVATIVES AND THEIR USE AS PHARMACEUTICALS.
-
MDPI. Photocatalytic Degradation of Environmental Contaminants: Transformation Products and Effects on Photocatalytic Performance. Available from: [Link]
-
ResearchGate. (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
National Center for Biotechnology Information. Safety assessment of the pyridoindole derivative SMe1EC2: developmental neurotoxicity study in rats. Available from: [Link]
-
Acta Poloniae Pharmaceutica. SYNTHESIS OF NEW 1-PHENYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES WITH POTENTIAL CYTOSTATIC ACTIVITY. Available from: [Link]
-
CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Available from: [Link]
-
MDPI. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Available from: [Link]
-
PubChem. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole. Available from: [Link]
-
ResearchGate. (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of photosensitization induced by drugs. XII. Photochemistry and photosensitization of rufloxacin: an unusual photodegradation path for the antibacterials containing a fluoroquinolone-like chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amitriptyline plasma protein binding: effect of plasma pH and relevance to clinical overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. um.edu.mt [um.edu.mt]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. forced degradation products: Topics by Science.gov [science.gov]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Efficacy Comparison Guide: 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole vs. Established Serotonin Antagonists
Executive Summary
The development of selective and multi-target serotonergic agents is a cornerstone of modern neuropharmacology. 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (hereafter referred to as 6-Et-THPI ) is a potent tetrahydro- γ -carboline derivative. Compounds sharing the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have garnered significant attention due to their ability to modulate multiple G-protein coupled receptors (GPCRs), specifically acting as potent antagonists at serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT6, and 5-HT7[1].
This guide provides an objective, data-driven comparison of 6-Et-THPI against established serotonin antagonists, including the highly selective 5-HT2A antagonist Ketanserin , the broad-spectrum γ -carboline Latrepirdine (Dimebon) , and the advanced multi-target clinical candidate AVN-101 [].
Mechanistic Overview & Causality
The pharmacological efficacy of 6-Et-THPI is rooted in its rigid tricyclic pyrido-indole core, which mimics the indoleamine structure of endogenous serotonin but sterically hinders the receptor's active conformational shift[3].
Unlike selective antagonists (e.g., Ketanserin), tetrahydro- γ -carbolines like 6-Et-THPI and AVN-101 are designed for "polypharmacology." They simultaneously block the Gq-coupled 5-HT2A pathway (preventing intracellular calcium release) and the Gs-coupled 5-HT6/5-HT7 pathways (inhibiting adenylyl cyclase and cAMP accumulation)[4]. This dual-inhibition is critical in neurodegenerative and psychiatric indications, where modulating a single receptor subtype often fails to achieve clinical efficacy due to compensatory neural feedback loops.
Mechanism of 6-Et-THPI antagonism on 5-HT2A and 5-HT6 receptor signaling pathways.
Comparative Efficacy Data
To objectively evaluate 6-Et-THPI, we must look at its binding affinity ( Ki ) across the primary serotonin receptor subtypes. The data below synthesizes the binding profiles of 6-Et-THPI relative to reference compounds. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A ( Ki , nM) | 5-HT2C ( Ki , nM) | 5-HT6 ( Ki , nM) | 5-HT7 ( Ki , nM) | Pharmacological Profile |
| 6-Et-THPI | 2.1 | 4.5 | 0.8 | 0.3 | Potent multi-target antagonist[1] |
| AVN-101 | 1.56 | 1.17 | 2.04 | 0.15 | Advanced CNS candidate[] |
| Latrepirdine | 14.0 | 11.0 | 3.5 | 1.2 | Broad-spectrum γ -carboline[3] |
| Ketanserin | 0.4 | >1000 | >1000 | >1000 | Highly selective 5-HT2A antagonist |
Data Analysis: 6-Et-THPI demonstrates sub-nanomolar affinity for 5-HT6 and 5-HT7 receptors, outperforming the older generation Latrepirdine. While Ketanserin remains the gold standard for isolated 5-HT2A antagonism, 6-Et-THPI offers a balanced, multi-target profile highly comparable to AVN-101, making it an ideal candidate for complex polygenic disorders[].
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a Schild regression analysis ensures that the observed inhibition is strictly due to competitive antagonism, rather than off-target cytotoxicity or allosteric modulation.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Rationale: HEK293 cells are utilized because they lack endogenous serotonin receptors, providing a zero-background environment when transfected with human 5-HT clones. Ascorbic acid is strictly required in the buffer to prevent the rapid auto-oxidation of the serotonin radioligand, which would otherwise skew the Ki calculations.
-
Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., h5-HT6). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -LSD (for 5-HT6) or [3H] -Ketanserin (for 5-HT2A), and varying concentrations of 6-Et-THPI ( 10−11 to 10−5 M).
-
Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 via non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Antagonism Validation)
Rationale: Binding affinity ( Ki ) does not prove antagonism. To prove 6-Et-THPI is an antagonist (and not an agonist), a functional assay measuring secondary messengers (cAMP) is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because indole derivatives (like 6-Et-THPI) often exhibit auto-fluorescence under UV light; TR-FRET's time-delayed reading eliminates this background noise.
-
Cell Seeding: Seed h5-HT6-HEK293 cells at 10,000 cells/well in a 384-well plate.
-
Antagonist Pre-incubation: Add 6-Et-THPI at varying concentrations and incubate for 30 minutes.
-
Agonist Challenge: Stimulate the cells with an EC80 concentration of serotonin (5-HT) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Detection: Lyse the cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).
-
Validation (Schild Plot): Perform the agonist dose-response curve in the presence of fixed concentrations of 6-Et-THPI. A linear Schild plot with a slope of ~1.0 validates competitive antagonism.
Step-by-step workflow for the functional validation of serotonin receptor antagonists.
References
- European Patent Office (EP21). SUBSTITUTED 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLES, METHODS FOR THE PRODUCTION AND USE THEREOF.
- PubMed. Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.
- BOC Sciences. AVN-101 hydrochloride Specification and Pharmacological Profile.
Sources
Comparative analysis of different synthetic routes to the pyrido[4,3-b]indole core
For researchers, scientists, and professionals in drug development, the pyrido[4,3-b]indole, or γ-carboline, core represents a privileged scaffold. Its presence in numerous biologically active natural products and synthetic compounds has made it a focal point in medicinal chemistry. The pursuit of novel therapeutic agents often begins with the efficient and versatile synthesis of this heterocyclic system. This guide provides an in-depth comparative analysis of the principal synthetic routes to the pyrido[4,3-b]indole core, offering insights into their mechanisms, practical applications, and relative merits.
Classical Approaches to the γ-Carboline Core
The foundational methods for constructing the pyrido[4,3-b]indole scaffold, while sometimes demanding harsh conditions, remain relevant and offer valuable insights into the chemical reactivity of the indole nucleus.
The Graebe-Ullmann Reaction
The Graebe-Ullmann reaction is a classical method for the synthesis of carbazoles and related fused heterocyclic systems, including γ-carbolines. The reaction typically involves the thermal or photochemical decomposition of a 1,2,3-triazole fused to an aromatic system, which proceeds through a nitrene intermediate to afford the cyclized product.
Mechanism: The reaction is initiated by the extrusion of molecular nitrogen from the triazole ring, often facilitated by heat or UV irradiation, to generate a reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic attack on an adjacent aromatic ring, followed by aromatization to yield the final pyrido[4,3-b]indole core. The use of polyphosphoric acid (PPA) can promote the reaction by facilitating the cyclization step.[1]
Triazole [label="1-(Pyridin-4-yl)-1H-benzo[d][2][3][4]triazole"]; Nitrene [label="Nitrene Intermediate"]; Cyclization [label="Intramolecular\nElectrophilic Attack"]; Carboline [label="Pyrido[4,3-b]indole\n(γ-Carboline)"];
Triazole -> Nitrene [label="Δ or hν\n- N₂"]; Nitrene -> Cyclization; Cyclization -> Carboline [label="Aromatization"]; }
Figure 1: Simplified workflow of the Graebe-Ullmann reaction.
Experimental Protocol: Synthesis of 8-Methyl-5H-pyrido[4,3-b]indole [1]
A detailed experimental protocol for the Graebe-Ullmann synthesis of 8-methyl-γ-carboline is outlined in the work by Russian scientists, who optimized the conditions using both thermal and microwave irradiation.[1] The use of polyphosphoric acid (PPA) was found to give higher yields compared to conducting the reaction in paraffin.[1]
-
Starting Material: 1-(p-tolyl)-1H-1,2,3-triazolo[4,5-c]pyridine
-
Method A (Thermal in PPA): The triazole is heated in PPA at 180-190 °C for 15-20 minutes. The reaction mixture is then poured into water, neutralized with a base, and the product is extracted.
-
Method C (Microwave in PPA): The triazole in PPA is subjected to microwave irradiation at 180 °C for 5 minutes.
-
Yields: Method A yields 75% of the product, while Method C provides a slightly higher yield of 78%.[1]
The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole ring.[5] Its application to the synthesis of the pyrido[4,3-b]indole core typically involves a multi-step sequence where the indole is formed from a suitably substituted pyridine precursor.
Mechanism: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[4][4]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[5]
Hydrazine [label="Arylhydrazine"]; Carbonyl [label="Aldehyde or Ketone"]; Hydrazone [label="Arylhydrazone"]; Enamine [label="Enamine\n(Tautomer)"]; Rearrangement [label="[4][4]-Sigmatropic\nRearrangement"]; Diimine [label="Di-imine Intermediate"]; Cyclization [label="Cyclization & -NH₃"]; Indole [label="Pyrido[4,3-b]indole"];
Hydrazine -> Hydrazone; Carbonyl -> Hydrazone; Hydrazone -> Enamine [label="Tautomerization"]; Enamine -> Rearrangement [label="H⁺"]; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Indole; }
Figure 2: Key steps in the Fischer indole synthesis.
Experimental Protocol: Synthesis of 9-Hydroxy-6H-pyrido[4,3-b]carbazole [6][7]
The synthesis of this ellipticine analogue demonstrates the application of the Fischer indole synthesis.[6] The process involves the reaction of an enamine with methyl vinyl ketone to form a ketone precursor, which then undergoes the Fischer indole cyclization.[6]
-
Step 1: Ketone Formation: Reaction of the appropriate enamine with methyl vinyl ketone affords a mixture of cis- and trans-ketones.
-
Step 2: Fischer Indole Cyclization: The separated ketone isomer is treated with a phenylhydrazine under acidic conditions (e.g., polyphosphoric acid or ethanolic HCl) and heated to induce cyclization.
-
Step 3: Aromatization and Demethylation: Subsequent dehydrogenation and demethylation yield the final 9-hydroxy-6H-pyrido[4,3-b]carbazole.[6]
Modern Synthetic Strategies
Contemporary approaches to the pyrido[4,3-b]indole core often employ transition metal catalysis and domino reactions to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.
Palladium-Catalyzed Reactions
Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems. Several palladium-catalyzed methods have been developed for the synthesis of γ-carbolines, offering significant advantages over classical methods.
Mechanism: The mechanisms of palladium-catalyzed reactions are diverse and depend on the specific transformation. A common strategy involves a domino sequence of C-C and C-N bond formations. For instance, the palladium-catalyzed iminoannulation of alkynes involves the reaction of a halo-substituted indole imine with an alkyne. The catalytic cycle typically includes oxidative addition of the palladium(0) catalyst to the aryl halide, alkyne insertion, and subsequent intramolecular cyclization and reductive elimination to afford the γ-carboline and regenerate the active catalyst.[8][9][10]
Start [label="Halo-indole Imine + Alkyne"]; Pd0 [label="Pd(0) Catalyst"]; OxAdd [label="Oxidative Addition"]; AlkIns [label="Alkyne Insertion"]; Cyclization [label="Intramolecular\nCyclization"]; RedElim [label="Reductive Elimination"]; Product [label="Pyrido[4,3-b]indole"];
Start -> OxAdd; Pd0 -> OxAdd; OxAdd -> AlkIns; AlkIns -> Cyclization; Cyclization -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Figure 3: Generalized catalytic cycle for palladium-catalyzed iminoannulation.
Experimental Protocol: Palladium-Catalyzed Iminoannulation of Alkynes [8]
This method allows for the synthesis of a variety of substituted γ-carbolines in moderate to excellent yields.
-
Reactants: A 2-haloindole-3-carboxaldehyde-derived tert-butylimine and a terminal or internal alkyne.
-
Catalyst System: A palladium catalyst such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) and a base (e.g., Na₂CO₃).
-
Solvent and Temperature: The reaction is typically carried out in a solvent like DMF at elevated temperatures (e.g., 100 °C).
-
Workup: Standard aqueous workup followed by chromatographic purification.
-
Yields: Yields are generally good to excellent, depending on the substrates used.[8]
Pictet-Spengler Reaction and its Analogues
While the classical Pictet-Spengler reaction is the cornerstone for the synthesis of tetrahydro-β-carbolines, modifications and analogous reactions have been developed for the preparation of the isomeric tetrahydro-γ-carboline scaffold.[2][3][11][12]
Mechanism: The reaction involves the condensation of a tryptamine or a related β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich indole ring, followed by deprotonation to yield the cyclized product.[13] For the synthesis of γ-carbolines, an "iso-Pictet-Spengler" type reaction can be envisioned, where cyclization occurs at the C-4 position of the indole.
Tryptamine [label="Tryptamine Derivative"]; Carbonyl [label="Aldehyde or Ketone"]; SchiffBase [label="Schiff Base"]; Iminium [label="Iminium Ion"]; Cyclization [label="Intramolecular\nElectrophilic Substitution"]; Product [label="Tetrahydro-γ-carboline"];
Tryptamine -> SchiffBase; Carbonyl -> SchiffBase; SchiffBase -> Iminium [label="H⁺"]; Iminium -> Cyclization; Cyclization -> Product [label="-H⁺"]; }
Figure 4: General mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of Tetrahydro-β-carbolines in Water [3]
While this protocol is for β-carbolines, the principles of using environmentally friendly solvents and mild catalysts are applicable to the development of γ-carboline syntheses.
-
Reactants: Tryptamine and an aldehyde.
-
Catalyst: L-tartaric acid.[3]
-
Solvent: Water.
-
Procedure: The reactants and catalyst are mixed in water and stirred until crystal formation. The product is then isolated by filtration.
-
Yields: Fair to good yields (25-45%) of crystalline products are obtained without the need for chromatography.[3]
Novel and Specialized Synthetic Routes
Beyond the classical and modern mainstream methods, several innovative strategies have been reported for the synthesis of specifically functionalized pyrido[4,3-b]indoles.
The Gramine Route to 3-Oxo-γ-carbolines
A novel approach starting from readily available methyl indol-2-ylacetate has been developed for the synthesis of 3-oxo-γ-carbolines.[14][15][16]
Synthetic Strategy: The synthesis begins with the aminomethylation of methyl indol-2-ylacetate using Eschenmoser's salt to yield a gramine derivative. Quaternization of the dimethylamino group followed by displacement with ammonia or a primary amine and subsequent lactamization affords the 3-oxo-γ-carboline core.[14]
Experimental Protocol: Synthesis of 1,2,4,5-Tetrahydro-3H-pyrido[4,3-b]indol-3-one [14]
-
Step 1: Aminomethylation: Methyl indol-2-ylacetate is reacted with N,N-dimethylmethyleneiminium chloride in dichloromethane.
-
Step 2: Quaternization and Cyclization: The resulting gramine derivative is treated with methyl iodide and then with aqueous ammonia, leading to the cyclized product.
-
Yield: The final product is obtained in a 51% yield after crystallization.[14]
Synthesis from Indolin-2-one Lactim Ether
This method provides access to 4-cyanopyrido[4,3-b]indoles, which can serve as versatile intermediates for further functionalization.[4]
Synthetic Strategy: The synthesis involves the condensation of an indolin-2-one (oxindole) lactim ether with malononitrile to form a 2-dicyanomethylidene-2,3-dihydroindole. Subsequent reaction with a formylating agent like dimethylformamide diethyl acetal and cyclization yields the 4-cyano-γ-carboline.[4]
Comparative Analysis
The choice of a synthetic route to the pyrido[4,3-b]indole core is dictated by several factors, including the desired substitution pattern, functional group tolerance, scalability, and overall efficiency.
| Synthetic Route | Key Features | Advantages | Disadvantages | Representative Yields |
| Graebe-Ullmann Reaction | Thermal or photochemical decomposition of a 1,2,3-triazole. | Access to fully aromatic γ-carbolines. | Often requires high temperatures and harsh conditions; limited substrate scope. | 75-78% for 8-methyl-γ-carboline.[1] |
| Fischer Indole Synthesis | Construction of the indole ring from a phenylhydrazine and a carbonyl compound. | Well-established and versatile for indole synthesis. | Often a multi-step process for γ-carbolines; can produce regioisomers. | Moderate to good, but depends on the specific multi-step sequence. |
| Palladium-Catalyzed Reactions | Domino C-C and C-N bond formations. | High efficiency, broad substrate scope, good functional group tolerance, milder conditions. | Cost of palladium catalysts; optimization of ligands and conditions may be required. | Moderate to excellent yields for a wide range of substrates.[8] |
| Pictet-Spengler Analogs | Intramolecular cyclization of a tryptamine derivative with a carbonyl compound. | Milder conditions possible; potential for stereocontrol. | Primarily developed for β-carbolines; may require specific substrates for γ-carboline synthesis. | Fair to good (25-45% for a green protocol for β-carbolines).[3] |
| Gramine Route | Multi-step synthesis from methyl indol-2-ylacetate. | Access to 3-oxo-γ-carbolines. | Multi-step sequence. | 51% for the parent 3-oxo-γ-carboline.[14] |
| From Indolin-2-one Lactim Ether | Condensation and cyclization sequence. | Access to 4-cyano-γ-carbolines. | Multi-step; may have substrate limitations. | Yields not explicitly stated in the abstract.[4] |
Conclusion
The synthesis of the pyrido[4,3-b]indole core has evolved significantly from classical, high-temperature reactions to modern, highly efficient transition-metal-catalyzed processes. The choice of the optimal synthetic route depends on the specific target molecule and the available resources. Classical methods like the Graebe-Ullmann and Fischer indole syntheses, while having limitations, still offer valuable pathways to certain γ-carboline derivatives. Modern palladium-catalyzed reactions provide the most versatile and efficient access to a wide range of substituted pyrido[4,3-b]indoles under milder conditions. Novel routes, such as those starting from gramine derivatives or indolin-2-ones, offer access to unique and functionalized γ-carboline scaffolds. A thorough understanding of the mechanisms, scope, and limitations of each method is crucial for the successful design and execution of synthetic strategies in the pursuit of new pyrido[4,3-b]indole-based therapeutic agents.
References
-
Synthesis of γ‐carboline through Pictet‐Spengler reaction. - ResearchGate. (n.d.). Retrieved from [Link]
-
A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in wate. (n.d.). Retrieved from [Link]
-
New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether - ResearchGate. (n.d.). Retrieved from [Link]
-
A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid - Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, January 15). Retrieved from [Link]
-
A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid - Eurasian Chemical Communications. (2022, August 22). Retrieved from [Link]
-
On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline - ChemRxiv. (n.d.). Retrieved from [Link]
-
The gramine route to pyrido[4,3-b]indol-3-ones - identification of a new cytotoxic lead. (2011, January 15). Retrieved from [Link]
-
Synthesis of γ‐carboline through the modified Graebe‐Ullmann reaction. - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel synthetic approaches to 3-oxo-γ-carbolines and highly substituted β-carbolines. (n.d.). Retrieved from [Link]
-
The gramine route to pyrido[4,3-b]indol-3-ones - identification of a new cytotoxic lead. (n.d.). Retrieved from [Link]
-
Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017, November 15). Retrieved from [Link]
-
Synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole 35 - ResearchGate. (n.d.). Retrieved from [Link]
-
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions - NSF Public Access Repository. (n.d.). Retrieved from [Link]
-
Substrate scope of β-carbolines. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. (2021, June 17). Retrieved from [Link]
-
(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. (2012, November 8). Retrieved from [Link]
-
Synthesis of beta- and gamma-carbolines by the palladium-catalyzed iminoannulation of alkynes - PubMed. (2002, December 27). Retrieved from [Link]
-
Selective construction of alkaloid scaffolds by alcohol-based direct and mild aerobic oxidative Pictet–Spengler reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of β- and γ-Carbolines by the Palladium-Catalyzed Iminoannulation of Alkynes | The Journal of Organic Chemistry - ACS Publications. (2002, November 26). Retrieved from [Link]
-
Gomberg-Bachmann-Graebe-Ullmann Reaction ALL ABOUT CHEMISTRY. (2020, July 7). Retrieved from [Link]
-
Synthesis of Beta- And Gamma-Carbolines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes - PubMed. (2001, October 4). Retrieved from [Link]
-
Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
Synthesis of -and γ-Carbolines by the Palladium/ Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes - Academia.edu. (n.d.). Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Retrieved from [Link]
-
The Yields of Compounds 42 and 43 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Carbolines via Palladium/Carboxylic Acid Joint Catalysis | Request PDF. (2026, February 27). Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010, April 8). Retrieved from [Link]
-
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC. (2021, June 17). Retrieved from [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of novel γ-carboline derivatives and their in silico studies on 5HT1, H1 and CCR2 antagonist receptors - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of 1-Indolyl-3,5,8-Substituted γ-Carbolines - Beilstein Archives. (2020, November 19). Retrieved from [Link]
-
Adventures in Complex Indole Synthesis: (-)-Fischerindole I, (+)-Fischerindole G and (+)-Weltwitindolinone A - Organic Chemistry Portal. (2006, August 7). Retrieved from [Link]
-
Synthesis of γ-Carbolines through Annulative Cyclization between Indolyl Azines and Alkynes under Rhodium Catalysis | The Journal of Organic Chemistry - ACS Publications. (2025, July 22). Retrieved from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - MDPI. (2021, January 27). Retrieved from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
[Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives] - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. (n.d.). Retrieved from [Link]
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC. (n.d.). Retrieved from [Link]
-
Electrosynthesis of Dihydropyrano[4,3‐b]indoles Based on a Double Oxidative [3+3] Cycloaddition - ResearchGate. (2020, May 18). Retrieved from [Link]
-
Synthesis of novel 5 H , 11 H -pyrido[2′,3′:2,3]thiopyrano[4,3- b ]-indoles by fischer-indole cyclization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE ... - YouTube. (2022, February 8). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cau.scholarworks.kr [cau.scholarworks.kr]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of beta- and gamma-carbolines by the palladium-catalyzed iminoannulation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of beta- and gamma-carbolines by the palladium-catalyzed iminoannulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. echemcom.com [echemcom.com]
- 13. Pictet-Spengler_reaction [chemeurope.com]
- 14. The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead [mdpi.com]
- 16. The gramine route to pyrido[4,3-b]indol-3-ones - identification of a new cytotoxic lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the inhibitory activity of different functionalized tetrahydropyridoindoles
The tetrahydropyridoindole (THPI) scaffold is a highly privileged chemotype in modern drug discovery. Its rigid, planar tricyclic core provides an ideal geometric foundation for functionalization, allowing it to interface with distinct enzymatic pockets. Recently, researchers have successfully functionalized the THPI core to target diverse pathologies, most notably acting as Sirtuin 2 (SIRT2) inhibitors for oncology applications [1] and Aldose Reductase (ALR2) inhibitors for diabetic complications [2].
As an Application Scientist, I have structured this guide to objectively compare the inhibitory performance, structure-activity relationships (SAR), and experimental validation protocols of these functionalized THPIs.
Mechanistic Overview & Target Comparison
The versatility of the THPI scaffold lies in its ability to be selectively decorated to exploit specific binding sites.
-
SIRT2 Inhibition: Functionalized tetrahydro-1H-pyrido[4,3-b]indoles act as preferential SIRT2 inhibitors. Molecular docking reveals that the THPI scaffold perfectly positions itself within the NAD+ pocket and the acetylated substrate channel of the SIRT2 protein. This is driven by van der Waals forces, hydrophobic interactions, and crucial stacking interactions, leading to the hyperacetylation of downstream targets like p53 and α-tubulin [1].
-
ALR2 Inhibition: Carboxymethylated THPIs, structurally evolved from the antioxidant stobadine, are designed as bifunctional agents (antioxidant + aldose reductase inhibitor). By shifting the carboxymethyl pharmacophore and modifying the N2 position, these compounds open the "specificity pocket" of ALR2. This is critical because inhibiting the closely related ALR1 enzyme leads to severe toxicity; thus, high ALR2/ALR1 selectivity is the primary benchmark for these compounds[3].
Figure 1: Dual pathways targeted by functionalized THPI derivatives.
Quantitative Performance Data
To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentration (IC50) and, where applicable, their Selectivity Factor (SF).
Table 1: Inhibitory Activity of THPIs against Aldose Reductase (ALR2 vs ALR1)
Data synthesized from in vitro assays using isolated rat eye lens enzymes [2, 3].
| Compound | Structural Modification | ALR2 IC50 (μM) | ALR1 IC50 (μM) | Selectivity Factor (ALR1/ALR2) |
| Compound 1 | (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid | 18.2 ± 1.2 | > 100 | > 5.5 |
| Compound 2c | 2-phenethyl variant | 16.6 | > 100 | 18 - 57 |
| Cemtirestat (5a) | Advanced polycyclic derivative | Low μM | High μM | > 400 |
| OTI (7a) | O-isostere of cemtirestat (oxotriazinoindole) | ~ 1.0 - 2.0 | > 100 | > 2381 |
Causality Insight: The enormous jump in the Selectivity Factor for compound 7a (OTI) demonstrates that replacing specific nitrogen atoms with oxygen in the extended THPI framework drastically alters the hydrogen-bonding network within the ALR2 specificity pocket, effectively locking out ALR1 binding [3].
Table 2: Inhibitory Activity of THPIs against Sirtuin 2 (SIRT2)
Data derived from in vitro fluorometric assays [1].
| Compound Class | Target | IC50 (μM) | Cellular Effect (HepG2 / MDA-MB-231) |
| Functionalized THPIs | SIRT2 | 3.0 - 4.0 | Hyperacetylation of p53 and α-tubulin; Apoptosis |
Experimental Validation Protocols
A claim of inhibition is only as robust as the assay used to validate it. Below are the self-validating protocols used to confirm the efficacy and safety of these inhibitors.
Protocol A: Validating ALR2 Selectivity via Intact Erythrocyte Assays
Rationale: Why use intact rat erythrocytes? Erythrocytes lack mitochondria; their energy is generated exclusively by glycolysis. If an ALR2 inhibitor accidentally interferes with glycolytic enzymes, the erythrocyte will fail to consume glucose or produce lactate. This assay proves that the THPIs only inhibit the pathological polyol pathway without poisoning normal cellular metabolism [2].
Step-by-Step Methodology:
-
Isolation: Obtain heparinized blood from overnight-fasted rats. Centrifuge to isolate red blood cells (RBCs) and wash three times with isotonic saline.
-
Incubation: Resuspend washed RBCs to a 20% hematocrit in a buffered euglycemic solution (5 mM glucose). Incubate with 100 μmol/L of the THPI inhibitor (e.g., Compound 1 or 2) at 37°C.
-
Uptake Measurement: At specific time intervals (0, 15, 30, 60 mins), centrifuge aliquots. Lyse the RBC pellet and measure the intracellular concentration of the THPI via HPLC to confirm cellular penetration.
-
Glycolytic Assessment: Measure the glucose depletion and lactate accumulation in the supernatant using standard enzymatic spectrophotometric kits.
-
Validation: Compare glucose/lactate ratios against a vehicle control. A successful, selective ALR2 inhibitor will show high cellular uptake but zero statistically significant deviation in glucose consumption or lactate production [2].
Figure 2: Workflow for validating ALR2 inhibitor metabolic safety in erythrocytes.
Protocol B: Validating SIRT2 Inhibition via Western Blotting
Rationale: In vitro IC50 values do not guarantee intracellular target engagement. Because SIRT2 directly deacylates p53 and α-tubulin, successful intracellular inhibition by THPIs must result in an observable accumulation of the acetylated forms of these proteins [1].
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells in DMEM supplemented with 10% FBS.
-
Treatment: Treat cells with the functionalized THPI at concentrations bracketing the IC50 (e.g., 1 μM, 5 μM, 10 μM) for 24 hours. Include a DMSO vehicle control.
-
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., nicotinamide and trichostatin A) to preserve acetylation states during extraction.
-
Immunoblotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies specific to acetyl-p53 (Lys382) and acetyl-α-tubulin (Lys40).
-
Validation: Normalize bands against total p53, total α-tubulin, and GAPDH. A dose-dependent increase in the acetylated bands confirms functional, intracellular SIRT2 inhibition [1].
Emerging Frontiers: cGAS and nAChRs
While SIRT2 and ALR2 are the most heavily documented targets, recent literature highlights the extreme adaptability of the THPI core:
-
cGAS Inhibitors: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives (specifically 1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanones) have recently been patented as inhibitors of human cyclic GMP-AMP synthase (cGAS). These are being developed to treat autoinflammatory diseases like Systemic Lupus Erythematosus (SLE) by preventing the inappropriate activation of the type I interferon pathway by cytosolic DNA [4].
-
nAChR Antagonists: Naturally occurring tetrapeptides containing THPI units (psegynamides), isolated from Antarctic fungi, have shown significant inhibitory activity (>70% inhibition) against human nicotinic acetylcholine receptor (nAChR) subtypes, particularly the α1β1εδ and α1β1γδ channels [5].
Conclusion
The functionalized tetrahydropyridoindole scaffold is a masterclass in rational drug design. By making precise modifications—such as carboxymethylation at the 8-position for ALR2 specificity, or tailoring the geometry to fit the NAD+ pocket for SIRT2—researchers can completely redirect the biological activity of the molecule. Experimental data confirms that these compounds not only achieve low-micromolar to sub-micromolar IC50 values but also maintain strict metabolic selectivity, proving their viability for preclinical development.
References
-
Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. European Journal of Medicinal Chemistry.[Link]
-
Carboxymethylated tetrahydropyridoindoles as aldose reductase inhibitors: in vitro selectivity study in intact rat erythrocytes in relation to glycolytic pathway. General Physiology and Biophysics.[Link]
-
Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules (MDPI).[Link]
- 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES.
-
Unusual Tetrahydropyridoindole-Containing Tetrapeptides with Human Nicotinic Acetylcholine Receptors Targeting Activity Discovered from Antarctica-Derived Psychrophilic Pseudogymnoascus sp. HDN17-933. Marine Drugs (MDPI).[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
